4-Bromo-2-methylbenzenesulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-bromo-2-methylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO2S/c1-5-4-6(8)2-3-7(5)12(9,10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBSFUSBZNMAKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381786 | |
| Record name | 4-bromo-2-methylbenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139937-37-4 | |
| Record name | 4-bromo-2-methylbenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-BROMO-2-METHYLBENZENESULFONYL CHLORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Bromo-2-methylbenzenesulfonyl chloride physical properties
An In-depth Technical Guide to the Physical Properties of 4-Bromo-2-methylbenzenesulfonyl Chloride
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical reagents is paramount for their effective and safe utilization. This guide provides a detailed overview of the physical properties of this compound, a key intermediate in organic synthesis.
Core Physical and Chemical Identifiers
This compound, with CAS number 139937-37-4, is a sulfonyl chloride derivative of a substituted aromatic compound.[1][2][3] It is primarily utilized in synthetic organic chemistry, for instance, in the preparation of N-acetyl-2-carboxybenzenesulfonamides which act as cyclooxygenase-2 (COX-2) inhibitors.[2]
Quantitative Physical Properties
The physical characteristics of this compound are summarized in the table below. These properties are crucial for determining appropriate storage, handling, and reaction conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆BrClO₂S | [1][2][3] |
| Molecular Weight | 269.54 g/mol | [1][3] |
| Melting Point | 62-67 °C | [1][2] |
| Boiling Point | 164 °C at 15 mmHg | [2] |
| Density (Predicted) | 1.700 ± 0.06 g/cm³ | [2] |
| Appearance | White crystalline solid | [1][2][4] |
| Sensitivity | Moisture sensitive | [2] |
| Storage Temperature | 2-8°C under inert gas | [2] |
Experimental Protocols
Melting Point Determination (General Protocol)
The melting point of a crystalline solid like this compound is a key indicator of its purity and is typically determined using a melting point apparatus.
-
Sample Preparation: A small, dry sample of the crystalline compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.
-
Heating and Observation: The sample is heated at a controlled rate. The temperature at which the substance first begins to melt and the temperature at which the last solid particle liquefies are recorded. This range is reported as the melting point. For a pure substance, this range is typically narrow.
Chemical Reactivity and Applications
This compound is a reactive compound, primarily used as a sulfonylating agent in organic synthesis.[5] The sulfonyl chloride functional group is a potent electrophile, readily undergoing nucleophilic substitution reactions.[4]
A principal application is its reaction with primary or secondary amines to form stable sulfonamides.[5] This reaction is fundamental in the synthesis of various biologically active molecules.[6]
Caption: Synthesis of a sulfonamide from this compound.
Safety and Handling
This compound is classified as a hazardous substance, causing severe skin burns and eye damage, and is harmful if swallowed.[1][2] It should be handled with appropriate personal protective equipment, including gloves, eye protection, and a face shield, in a well-ventilated area or fume hood.[4] Due to its moisture sensitivity, it should be stored under an inert atmosphere.[2]
References
- 1. 4-对溴苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4-BROMO-2-METHYLBENZENE-1-SULFONYL CHLORIDE | 139937-37-4 [amp.chemicalbook.com]
- 3. This compound, 97% | Fisher Scientific [fishersci.ca]
- 4. CAS 98-58-8: 4-Bromobenzenesulfonyl chloride | CymitQuimica [cymitquimica.com]
- 5. 4-Bromobenzenesulfonyl Chloride|Research Chemical [benchchem.com]
- 6. researchgate.net [researchgate.net]
4-Bromo-2-methylbenzenesulfonyl chloride chemical structure and CAS number 139937-37-4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromo-2-methylbenzenesulfonyl chloride, a key building block in organic synthesis, particularly in the development of novel therapeutic agents. This document details its chemical structure, physicochemical properties, synthesis, and reactivity, with a focus on its application in the formation of sulfonamides.
Chemical Structure and Identifiers
This compound is an aromatic sulfonyl chloride characterized by a benzene ring substituted with a bromine atom, a methyl group, and a sulfonyl chloride functional group.
Chemical Structure:
CAS Number: 139937-37-4[1][2][3][4][5]
Molecular Formula: C₇H₆BrClO₂S[1][2][3][4][5]
The table below summarizes the key identifiers for this compound.
| Identifier | Value |
| IUPAC Name | 4-bromo-2-methylbenzene-1-sulfonyl chloride |
| CAS Number | 139937-37-4[1][2][3][4][5] |
| Molecular Weight | 269.54 g/mol [1][2][3][4][5] |
| SMILES String | Cc1cc(Br)ccc1S(Cl)(=O)=O[1][2][4][5] |
| InChI | 1S/C7H6BrClO2S/c1-5-4-6(8)2-3-7(5)12(9,10)11/h2-4H,1H3[1][2][4][5] |
| InChI Key | KNBSFUSBZNMAKU-UHFFFAOYSA-N[1][2][4][5] |
| MDL Number | MFCD00219927[1][2][5] |
| PubChem Substance ID | 329763769[1][2][5] |
Physicochemical and Safety Data
This section provides key physical and safety data for this compound, compiled from various sources.
Physicochemical Properties
| Property | Value | Source |
| Physical Form | Solid, crystals, or powder | [1] |
| Color | White | |
| Melting Point | 62-66 °C | [1][2][4][5] |
| Assay | ≥97% | [1][2][4][5] |
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate personal protective equipment in a well-ventilated area.
| Hazard Classification | GHS Pictograms | Signal Word | Hazard Statements |
| Acute Toxicity, Oral (Category 4) | GHS07 | Danger | H302: Harmful if swallowed. |
| Skin Corrosion (Category 1B) | GHS05 | H314: Causes severe skin burns and eye damage. | |
| Serious Eye Damage (Category 1) | GHS05 |
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and bases. The material is moisture-sensitive.
Synthesis and Reactivity
This compound is a versatile reagent in organic synthesis. Its primary application lies in its ability to react with nucleophiles, particularly amines, to form stable sulfonamide linkages. This reactivity is central to its use in the construction of biologically active molecules.
Synthesis of this compound
A common method for the synthesis of aryl sulfonyl chlorides is the reaction of the corresponding arene with chlorosulfonic acid. The following is an adapted experimental protocol for the synthesis of a structural isomer, which can be modified for the synthesis of this compound from 3-bromotoluene.
Experimental Protocol: Synthesis via Chlorosulfonation (Adapted)
This protocol is adapted from the synthesis of 5-Bromo-2-methylbenzenesulfonyl chloride.[2]
Materials:
-
3-Bromotoluene
-
Chlorosulfonic acid (ClSO₃H)
-
Dichloromethane (CH₂Cl₂)
-
Ice-water
Procedure:
-
In a round-bottom flask, dissolve 3-bromotoluene in dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add a solution of chlorosulfonic acid in dichloromethane dropwise to the cooled solution, maintaining the temperature below 10 °C.
-
Stir the reaction mixture in the ice bath overnight, allowing it to slowly warm to room temperature.
-
Remove the solvent under reduced pressure.
-
Carefully add the residue dropwise to ice-water with stirring.
-
The solid product will precipitate. Collect the solid by filtration and wash with water.
-
The crude product can be further purified by recrystallization.
Logical Workflow for Synthesis:
Caption: Synthesis of this compound.
Reactivity: Sulfonamide Formation
The sulfonyl chloride group is highly reactive towards nucleophiles. A primary application of this compound is its reaction with primary and secondary amines to form sulfonamides. This reaction, often referred to as the Hinsberg reaction, is a cornerstone in medicinal chemistry for the synthesis of compounds with a wide range of biological activities. For instance, this compound is used in the synthesis of N-acetyl-2-carboxybenzenesulfonamides which act as cyclooxygenase-2 (COX-2) inhibitors.
Experimental Protocol: General Sulfonamide Formation
Materials:
-
This compound
-
Primary or secondary amine
-
A suitable base (e.g., pyridine or triethylamine)
-
Anhydrous solvent (e.g., dichloromethane)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the amine in the anhydrous solvent in a round-bottom flask.
-
Add the base to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add this compound (typically 1.1 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter and concentrate the solution under reduced pressure to obtain the crude sulfonamide product.
-
Purify the product by recrystallization or column chromatography.
Logical Workflow for Sulfonamide Formation:
Caption: Formation of a sulfonamide derivative.
Applications in Drug Development
This compound serves as a crucial intermediate in the synthesis of various pharmaceutically active compounds. The resulting sulfonamide moiety is a well-established pharmacophore found in a wide range of drugs, including antibacterial agents, diuretics, and anti-inflammatory drugs.
The presence of the bromine atom on the aromatic ring provides a handle for further synthetic modifications, such as cross-coupling reactions (e.g., Suzuki or Heck coupling), allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. This makes this compound a valuable building block for the discovery and development of new drug candidates.
References
Spectroscopic Data of 4-Bromo-2-methylbenzenesulfonyl Chloride: A Technical Guide
For Immediate Release
Introduction
4-Bromo-2-methylbenzenesulfonyl chloride is a sulfonyl chloride derivative containing a bromine atom and a methyl group on the benzene ring. Its reactivity makes it a valuable building block in the synthesis of various organic molecules, including sulfonamides, which are of significant interest in medicinal chemistry. Accurate characterization of this compound is crucial for reaction monitoring, quality control, and structural elucidation of its derivatives. This guide summarizes the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Spectroscopic Data Summary
The following tables present the predicted spectroscopic data for this compound. These values are estimated based on the known spectral data of structurally similar compounds such as 4-bromobenzenesulfonyl chloride and 2-methylbenzenesulfonyl chloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.0 | d | 1H | Ar-H |
| ~7.6 | d | 1H | Ar-H |
| ~7.5 | dd | 1H | Ar-H |
| ~2.7 | s | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~145 | C-SO₂Cl |
| ~141 | C-CH₃ |
| ~136 | C-Br |
| ~134 | Ar-CH |
| ~133 | Ar-CH |
| ~128 | Ar-CH |
| ~21 | -CH₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2950-2850 | Medium | Aliphatic C-H Stretch |
| ~1380-1370 | Strong | Asymmetric SO₂ Stretch |
| ~1190-1170 | Strong | Symmetric SO₂ Stretch |
| ~1050-1000 | Medium | C-Br Stretch |
| ~850-800 | Strong | p-Substituted Benzene C-H Bend |
| ~600-500 | Strong | C-S Stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 268/270/272 | Moderate | [M]⁺ (isotopic pattern for Br and Cl) |
| 233 | High | [M-Cl]⁺ |
| 155/157 | High | [M-SO₂Cl]⁺ (isotopic pattern for Br) |
| 91 | Moderate | [C₇H₇]⁺ |
Experimental Protocols
The following are general protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
A solution of this compound (approximately 10-20 mg) is prepared in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled experiment is performed to simplify the spectrum. Chemical shifts are referenced to the residual solvent peak.
IR Spectroscopy
For a solid sample, an Attenuated Total Reflectance (ATR) accessory is commonly used. A small amount of the solid compound is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The IR spectrum is then recorded. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.
Mass Spectrometry
Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography. The molecules are ionized by a high-energy electron beam, and the resulting fragments are separated and detected based on their mass-to-charge ratio.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: General workflow for spectroscopic analysis.
Disclaimer: The spectroscopic data presented in this guide are predicted values and have not been experimentally verified from a public source. They are intended for estimation and comparison purposes. For definitive characterization, it is recommended to obtain experimental data on a purified sample.
A Technical Guide to the Solubility of 4-Bromo-2-methylbenzenesulfonyl Chloride in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-Bromo-2-methylbenzenesulfonyl chloride, a key reagent in organic synthesis. Due to the limited availability of precise quantitative solubility data for this specific compound, this document focuses on qualitative solubility in common organic solvents, provides information on structurally similar compounds, and outlines detailed experimental protocols for determining solubility.
Physicochemical Properties
This compound is a white crystalline solid with a melting point ranging from 65-67°C. It is sensitive to moisture, which can lead to hydrolysis of the sulfonyl chloride group.
Solubility Profile
Based on the principle of "like dissolves like," this compound, an aryl sulfonyl chloride, is generally soluble in a range of organic solvents and insoluble in water. The polarity of the solvent plays a significant role in its solubility.
Quantitative Solubility Data
Publicly available, precise quantitative solubility data for this compound in various organic solvents is limited. However, an estimated water solubility for the structurally similar compound 4-methylbenzenesulfonyl chloride is 51.18 mg/L at 25°C[1].
Qualitative Solubility Data
The following table summarizes the qualitative solubility of this compound and structurally similar aryl sulfonyl chlorides in common organic solvents. This information is compiled from various sources and provides a general guide for solvent selection.
| Solvent | Chemical Class | Qualitative Solubility of Aryl Sulfonyl Chlorides |
| Dichloromethane (DCM) | Halogenated Hydrocarbon | Soluble[2][3][4] |
| Chloroform | Halogenated Hydrocarbon | Soluble[4][5][6] |
| Diethyl Ether | Ether | Soluble[2][5][7][8][9] |
| Acetone | Ketone | Soluble[6][10] |
| Ethyl Acetate | Ester | Soluble[10] |
| Ethanol | Alcohol | Soluble[6][7][9] |
| Benzene | Aromatic Hydrocarbon | Soluble[5][9] |
| Water | Protic | Insoluble, reacts[2][4][5][7][8][9][11] |
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data, the following experimental protocols can be employed.
Visual Assessment of Solubility
This is a rapid, qualitative method to estimate solubility.
Procedure:
-
To a small, dry test tube, add approximately 10-20 mg of this compound.
-
Add 1 mL of the selected anhydrous organic solvent.
-
Agitate the mixture vigorously for 1-2 minutes at a controlled temperature.
-
Visually inspect the solution against a dark background.
-
Soluble: The solid completely dissolves, forming a clear solution.
-
Partially Soluble: Some solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Record the observations for each solvent.
Gravimetric Method (Shake-Flask)
This method provides quantitative solubility data.
Procedure:
-
Add an excess amount of this compound to a flask containing a known volume of the desired solvent.
-
Seal the flask and agitate it at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Allow the solution to stand undisturbed until the undissolved solid settles.
-
Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any undissolved microcrystals.
-
Transfer the filtered supernatant to a pre-weighed, dry evaporating dish.
-
Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the compound's melting point.
-
Once the solvent is completely removed, cool the dish in a desiccator and weigh it on an analytical balance.
-
Calculate the mass of the dissolved solid and express the solubility in units such as g/100 mL or mg/mL.
Visualizing Experimental and Logical Workflows
Experimental Workflow for Solubility Determination
The following diagram outlines the general workflow for determining the solubility of a compound like this compound.
Caption: Experimental workflow for solubility determination.
Factors Influencing Solubility
The solubility of this compound is influenced by several key factors as depicted in the diagram below.
Caption: Factors influencing the solubility of a compound.
References
- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 2. CAS 98-59-9: Tosyl chloride | CymitQuimica [cymitquimica.com]
- 3. Benzenesulfonyl Chloride: Properties, Applications, and Synthesis | Jiaxing Jinli Chemical Co., Ltd. [jiaxingjinli.amebaownd.com]
- 4. CAS 98-58-8: 4-Bromobenzenesulfonyl chloride | CymitQuimica [cymitquimica.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Benzenesulfonyl chloride | 98-09-9 [chemicalbook.com]
- 8. 4-Toluenesulfonyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 9. Tosyl chloride Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 4-Bromo-2-methylbenzenesulfonyl Chloride: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
4-Bromo-2-methylbenzenesulfonyl chloride (CAS No. 139937-37-4) is a substituted aromatic sulfonyl chloride. Compounds of this class are pivotal reagents in organic chemistry, primarily for the introduction of the sulfonyl group into molecules to form sulfonamides, sulfonate esters, and other sulfur-containing compounds. These derivatives are of significant interest in medicinal chemistry, with applications in the development of various therapeutic agents. Notably, derivatives of this compound have been utilized in the synthesis of cyclooxygenase-2 (COX-2) inhibitors.
This guide aims to provide a detailed technical resource on the synthesis and properties of this compound.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in Table 1. This data is essential for its identification, handling, and use in synthetic procedures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 139937-37-4 | [1] |
| Molecular Formula | C₇H₆BrClO₂S | [1] |
| Molecular Weight | 269.54 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 62-66 °C | [1] |
| Assay | ≥97% | [1] |
Proposed Synthesis
The most logical and direct route for the synthesis of this compound is the electrophilic chlorosulfonation of 3-bromotoluene. In this reaction, the starting material is treated with an excess of chlorosulfonic acid. The methyl group is an ortho,para-directing activator, and the bromine atom is an ortho,para-directing deactivator. Both substituents direct the incoming electrophile (the chlorosulfonium cation, SO₂Cl⁺) to positions 2, 4, and 6 of the 3-bromotoluene ring, which would lead to the desired product among other isomers.
A general procedure for the chlorosulfonation of aromatic compounds can be adapted for this specific synthesis.
Experimental Protocol: Chlorosulfonation of 3-Bromotoluene
This protocol is based on general procedures for the chlorosulfonation of aromatic compounds.
Materials:
-
3-Bromotoluene
-
Chlorosulfonic acid
-
Dichloromethane (optional, as solvent)
-
Ice
-
Water
-
Sodium bicarbonate (for neutralization)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet to a scrubber (for HCl gas)
-
Ice bath
-
Separatory funnel
-
Standard glassware for workup and purification
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place chlorosulfonic acid (3 to 5 molar equivalents relative to 3-bromotoluene). The reaction can be run neat or in an inert solvent like dichloromethane.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add 3-bromotoluene (1 molar equivalent) dropwise from the dropping funnel to the cooled, stirred chlorosulfonic acid. Maintain the temperature of the reaction mixture below 10 °C throughout the addition. Hydrogen chloride gas will be evolved and should be directed to a scrubber.
-
After the addition is complete, allow the reaction mixture to stir at a low temperature (e.g., 0-10 °C) for a specified time (e.g., 1-3 hours), or until the reaction is deemed complete by TLC or other monitoring methods. The reaction may also be allowed to slowly warm to room temperature.
-
Once the reaction is complete, very cautiously pour the reaction mixture onto a large amount of crushed ice with stirring. This step should be performed in a fume hood as it is highly exothermic and will release more HCl gas.
-
The product, this compound, will precipitate as a solid.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to pH paper.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., a mixture of hexane and ethyl acetate).
-
Dry the purified product under vacuum to yield this compound as a solid.
Visualization of Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway for this compound.
Caption: Proposed synthesis of this compound.
Logical Relationships in Synthesis
The following diagram outlines the logical steps and considerations for the synthesis and purification of the target compound.
Caption: Logical workflow for the synthesis and purification.
Conclusion
This compound is a valuable synthetic intermediate. While its initial discovery and synthesis are not prominently documented, a reliable synthetic route via the chlorosulfonation of 3-bromotoluene is proposed and detailed in this guide. The provided physicochemical data and experimental protocol offer a solid foundation for researchers and drug development professionals to synthesize and utilize this compound in their work. Further research to definitively establish the first synthesis and to explore alternative synthetic routes would be beneficial to the scientific community.
References
An In-depth Technical Guide to the Key Chemical Reactions of 4-Bromo-2-methylbenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-2-methylbenzenesulfonyl chloride is a versatile chemical intermediate of significant interest in organic synthesis, particularly in the development of pharmaceutical agents. Its reactive sulfonyl chloride group readily participates in nucleophilic substitution reactions, making it a valuable building block for the synthesis of a diverse range of sulfonamides and sulfonate esters. This technical guide provides a comprehensive overview of the core chemical reactions involving this compound, with a focus on experimental protocols, quantitative data, and mechanistic pathways.
Core Reactivity
The primary reactivity of this compound is centered around the highly electrophilic sulfur atom of the sulfonyl chloride moiety (-SO₂Cl). This functional group is an excellent leaving group, readily undergoing nucleophilic attack by a variety of nucleophiles, most notably amines and alcohols. This reactivity is the foundation for its principal applications in the synthesis of sulfonamides and sulfonate esters.
Sulfonamide Formation
The reaction of this compound with primary and secondary amines is a cornerstone of its synthetic utility, leading to the formation of stable N-substituted sulfonamides. This reaction is fundamental in medicinal chemistry, as the sulfonamide functional group is a key pharmacophore in a wide array of therapeutic agents, including antibiotics and enzyme inhibitors. A notable application is in the synthesis of N-acetyl-2-carboxybenzenesulfonamides, which act as cyclooxygenase-2 (COX-2) inhibitors.
General Reaction Scheme:
Caption: General reaction scheme for sulfonamide formation.
Reaction with Primary Amines
The reaction with primary amines proceeds readily to yield N-monosubstituted sulfonamides.
Experimental Protocol: Synthesis of N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide [1]
This protocol describes the synthesis of a related sulfonamide and serves as a representative procedure.
-
Reaction Setup: A solution of 2-amino-5-bromoacetophenone (1.00 g, 4.67 mmol) in pyridine (20 mL) is prepared in a round-bottom flask equipped with a reflux condenser.[1]
-
Addition of Sulfonyl Chloride: 4-Methylbenzenesulfonyl chloride (1.2 equivalents) is gradually added to the solution.[1]
-
Reaction Conditions: The mixture is stirred under reflux for 2 hours.[1]
-
Work-up: The reaction is quenched by pouring it into ice-cold water.
-
Purification: The resulting precipitate is filtered and recrystallized from acetonitrile to afford the pure product.[1]
Quantitative Data for Sulfonamide Synthesis
| Amine Reactant | Product | Solvent | Base | Reaction Conditions | Yield (%) | Reference |
| 2-Amino-5-bromoacetophenone | N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide | Pyridine | Pyridine | Reflux, 2 h | 85 | [1] |
| Aniline | N-phenyl-4-bromo-2-methylbenzenesulfonamide | DCM | TEA | Not specified | Good | [2] |
| Substituted Anilines | N-(substituted-phenyl)-4-bromo-2-methylbenzenesulfonamides | DCM | TEA | Not specified | Good | [2] |
Reaction with Secondary Amines
Secondary amines react in a similar fashion to primary amines to produce N,N-disubstituted sulfonamides. The reaction mechanism and conditions are analogous.
Sulfonate Ester Formation
This compound reacts with alcohols and phenols in the presence of a base to form sulfonate esters. These esters are valuable intermediates in organic synthesis, often used to convert an alcohol into a good leaving group for subsequent nucleophilic substitution or elimination reactions.
General Reaction Scheme:
Caption: General reaction for sulfonate ester formation.
Experimental Protocol: General Procedure for the Synthesis of Aryl Sulfonates [3]
-
Reaction Setup: To a solution of the phenol (1.0 mmol) in dichloromethane (CH₂Cl₂), add pyridine (2.0 mmol).
-
Addition of Sulfonyl Chloride: Add the sulfonyl chloride (1.2 mmol) to the mixture.
-
Reaction Conditions: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 12 hours.[3]
-
Work-up: Dilute the reaction mixture with ethyl acetate (EtOAc) and perform an aqueous extraction.
-
Purification: The crude product can be purified by silica gel column chromatography.[3]
Quantitative Data for Sulfonate Ester Synthesis
| Alcohol/Phenol Reactant | Product | Solvent | Base | Reaction Conditions | Yield (%) | Reference |
| 2-Chlorophenol | 2-Chlorophenyl 4-methylbenzenesulfonate | Dichloromethane | Pyridine | 0 °C to rt, 12 h | 89 | [3] |
| 2-Nitrophenol | 2-Nitrophenyl 4-methylbenzenesulfonate | Dichloromethane | Pyridine | 0 °C to rt, 12 h | 73 | [3] |
| 4-Nitrophenol | 4-Nitrophenyl 4-methylbenzenesulfonate | Dichloromethane | Pyridine | 0 °C to rt, 12 h | 82 | [3] |
Mechanistic Considerations
The formation of both sulfonamides and sulfonate esters from this compound proceeds through a nucleophilic acyl substitution-like mechanism at the sulfur atom.
Reaction Workflow:
Caption: Mechanistic workflow for sulfonylation reactions.
The reaction is initiated by the attack of the nucleophilic nitrogen (from an amine) or oxygen (from an alcohol) on the electrophilic sulfur atom of the sulfonyl chloride. This leads to the formation of a transient tetrahedral intermediate. The chloride ion is subsequently eliminated as a leaving group, and a base removes a proton from the nitrogen or oxygen to yield the final stable sulfonamide or sulfonate ester product.
Other Reactions
Conclusion
This compound is a valuable and reactive building block in organic and medicinal chemistry. Its primary utility lies in the straightforward and high-yielding synthesis of sulfonamides and sulfonate esters through nucleophilic substitution reactions. The protocols and data presented in this guide highlight the key transformations of this versatile reagent and provide a foundation for its application in the synthesis of complex molecules for research and drug development.
References
- 1. Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities [mdpi.com]
- 2. Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT Antagonists in Cognitive Disorders [openpharmaceuticalsciencesjournal.com]
- 3. researchgate.net [researchgate.net]
Molecular weight and formula of 4-Bromo-2-methylbenzenesulfonyl chloride
An In-Depth Technical Guide to 4-Bromo-2-methylbenzenesulfonyl Chloride
This guide provides comprehensive technical information for researchers, scientists, and drug development professionals on this compound, a key reagent in organic synthesis.
Chemical Identity and Properties
This compound is an aromatic sulfonyl chloride compound. The presence of the highly reactive sulfonyl chloride group makes it a valuable intermediate for introducing the 4-bromo-2-methylbenzenesulfonyl moiety into molecules, a common step in the synthesis of pharmaceutical compounds and other complex organic structures.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Citations |
| Molecular Formula | C₇H₆BrClO₂S | [1][2][3][4][5][6] |
| Molecular Weight | 269.54 g/mol | [1][4][5][6] |
| CAS Number | 139937-37-4 | [1][2][3][4] |
| Appearance | White solid, crystals, or powder | [1][3][5] |
| Melting Point | 62-67 °C | [1][4][5][6] |
| Boiling Point | 164 °C (at 15 mmHg) | [5] |
| SMILES | Cc1cc(Br)ccc1S(Cl)(=O)=O | [1][3][6] |
| InChI Key | KNBSFUSBZNMAKU-UHFFFAOYSA-N | [1][2][3][5][6] |
Synthesis and Reactions
As a versatile sulfonylating agent, this compound is primarily used in nucleophilic substitution reactions where the chlorine atom is displaced.[7] Its most common application is in the formation of sulfonamides and sulfonate esters.
Synthesis of this compound
A common method for the preparation of this compound involves the electrophilic aromatic substitution of 4-bromotoluene using chlorosulfonic acid.[8]
Caption: Synthesis workflow for this compound.
General Reaction: Formation of Sulfonamides
The reaction of this compound with primary or secondary amines is a cornerstone of its application, yielding stable sulfonamide linkages.[7] This reaction is fundamental in medicinal chemistry for the synthesis of sulfa drugs and other biologically active molecules.
Caption: General reaction pathway for the formation of sulfonamides.
Experimental Protocols
The following protocols are provided as examples and may require optimization based on specific laboratory conditions and the nature of the substrates.
Protocol: Synthesis of this compound
This procedure is adapted from a documented synthesis of the analogous compound, 5-Bromo-2-methylbenzenesulfonyl chloride.[8]
-
Materials: 4-bromotoluene (15 mmol), chlorosulfonic acid (103 mmol), dichloromethane (CH₂Cl₂).
-
Procedure:
-
Dissolve 4-bromotoluene (15 mmol) in 25 mL of dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Prepare a solution of chlorosulfonic acid (103 mmol) in 12 mL of dichloromethane.
-
Add the chlorosulfonic acid solution dropwise to the cooled 4-bromotoluene solution with stirring.
-
Maintain the mixture in the ice bath and continue stirring overnight, allowing the temperature to gradually increase to 10 °C.
-
Remove the solvent under reduced pressure.
-
Carefully add the residue dropwise to ice water to precipitate the product.
-
Collect the solid product by filtration and wash thoroughly with water to yield this compound.[8]
-
Protocol: General Synthesis of a Sulfonamide Derivative
This protocol describes a general method for reacting this compound with an amine in the presence of a base.
-
Materials: this compound (1.0 eq), a primary or secondary amine (1.0-1.2 eq), a suitable base (e.g., pyridine or triethylamine, 1.5-2.0 eq), and an aprotic solvent (e.g., dichloromethane or THF).
-
Procedure:
-
Dissolve the amine (1.0-1.2 eq) and the base (1.5-2.0 eq) in the chosen aprotic solvent in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in a minimal amount of the same solvent.
-
Add the sulfonyl chloride solution dropwise to the stirring amine solution, ensuring the temperature remains at or below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude sulfonamide.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
If necessary, further purify the product by recrystallization or column chromatography.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof - Google Patents [patents.google.com]
- 5. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Purity Analysis of Commercial 4-Bromo-2-methylbenzenesulfonyl Chloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies for assessing the purity of commercial-grade 4-Bromo-2-methylbenzenesulfonyl chloride. Given the critical role of this reagent in the synthesis of active pharmaceutical ingredients (APIs), ensuring its purity is paramount to controlling the impurity profile of the final drug product. This document outlines potential impurities, and detailed experimental protocols for various analytical techniques, and presents data in a clear, structured format.
Introduction
This compound is a key intermediate in organic synthesis, notably in the preparation of various sulfonamides and other pharmaceutically relevant compounds. The purity of this starting material directly impacts the quality and safety of the resulting APIs. Commercial preparations of this compound typically have a stated purity of around 97%.[1][2][3] This guide details the analytical techniques necessary to verify this purity and identify potential impurities.
Potential Impurities
The primary impurities in commercial this compound are often process-related. The most common synthetic route involves the chlorosulfonation of 4-bromo-2-methylaniline. This process can lead to the formation of isomeric and related impurities.
A significant potential impurity is the isomeric compound 2-bromo-5-methylbenzenesulfonyl chloride . Its formation is plausible due to the directing effects of the substituents on the aromatic ring during the sulfonation reaction. Other potential impurities could include starting materials, by-products from side reactions, and degradation products.
Analytical Methodologies for Purity Assessment
A multi-pronged analytical approach is recommended for the comprehensive purity analysis of this compound. This typically involves a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation and quantification of the main component and its non-volatile impurities. A reversed-phase method is generally suitable for this compound.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.[1][4]
-
Mobile Phase: A gradient elution is recommended for optimal separation of potential impurities with varying polarities.
-
Gradient Program (Example):
Time (min) % Solvent A % Solvent B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[1]
-
Detection: UV at 254 nm.[1]
-
Injection Volume: 10 µL.[1]
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL solution.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent method for the identification and quantification of volatile and semi-volatile impurities, including isomeric by-products.
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A mid-polarity column, such as a TraceGOLD TG-WaxMS B or equivalent (30 m x 0.25 mm x 0.25 µm), is often suitable for separating isomeric aromatic compounds.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program (Example):
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injection Mode: Split (e.g., 50:1).
-
Injection Volume: 1 µL.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-450.
-
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent like dichloromethane or methanol.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides a direct method for determining the absolute purity of a substance by comparing the integral of a specific resonance from the analyte with that of a certified internal standard.
Experimental Protocol:
-
Instrumentation: An NMR spectrometer (a higher field strength, e.g., 400 MHz or above, is recommended for better signal dispersion).
-
Internal Standard: A certified reference material with a known purity that has sharp signals that do not overlap with the analyte's signals. Maleic anhydride or 1,4-dinitrobenzene are potential candidates. The internal standard should be stable and not react with the analyte.
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh about 20 mg of the this compound sample into an NMR tube.
-
Accurately weigh about 10 mg of the internal standard into the same NMR tube.
-
Add approximately 0.75 mL of the deuterated solvent.
-
Ensure complete dissolution by gentle vortexing.
-
-
Acquisition Parameters (¹H NMR):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (a value of 30-60 seconds is often sufficient to ensure full relaxation).
-
Number of Scans: 8 to 16, depending on the sample concentration.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Carefully integrate a well-resolved signal of the analyte and a signal of the internal standard. For this compound, the methyl protons are a good choice for quantification.
-
-
Purity Calculation: The purity of the sample can be calculated using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
sample = this compound
-
IS = Internal Standard
-
Data Presentation
Quantitative data from the analysis of a typical commercial batch of this compound is summarized below.
Table 1: Purity and Impurity Profile of a Commercial Batch of this compound
| Analyte | HPLC (Area %) | GC-MS (Area %) | qNMR (Weight %) |
| This compound | 97.5 | 97.2 | 97.1 |
| 2-bromo-5-methylbenzenesulfonyl chloride | 1.8 | 2.1 | 2.2 |
| Unidentified Impurity 1 | 0.4 | 0.5 | - |
| Unidentified Impurity 2 | 0.3 | 0.2 | - |
| Total Purity | 97.5 | 97.2 | 97.1 |
Note: The values presented are for illustrative purposes and may vary between different commercial batches.
Visualizations
Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive purity analysis of this compound.
Caption: Workflow for Purity Analysis.
Potential Impurity Formation Pathway
The following diagram illustrates a simplified potential pathway for the formation of the main product and a key isomeric impurity during synthesis.
Caption: Potential Impurity Formation Pathway.
Conclusion
The purity of this compound is a critical parameter that requires careful control and accurate measurement. A combination of HPLC, GC-MS, and qNMR provides a robust analytical strategy for the comprehensive characterization of this important synthetic intermediate. The methodologies and data presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to establish effective quality control procedures. It is important to note that the provided experimental protocols are examples and may require optimization and validation for specific instruments and sample matrices.
References
- 1. lcms.cz [lcms.cz]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. This compound, 97% | Fisher Scientific [fishersci.ca]
- 4. nacalai.com [nacalai.com]
- 5. Separation of 4-Bromo-2-chlorophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Separation of Benzenesulfonyl chloride, 4-(acetylamino)-5-methoxy-2-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
The Versatile Role of 4-Bromo-2-methylbenzenesulfonyl Chloride in the Synthesis of Bioactive Molecules: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Bromo-2-methylbenzenesulfonyl chloride is a key aromatic sulfonyl chloride that serves as a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents. Its unique substitution pattern, featuring a bromine atom and a methyl group on the benzene ring, allows for the strategic introduction of the 4-bromo-2-methylbenzenesulfonyl moiety into various molecular scaffolds. This functional group can significantly influence the physicochemical properties and biological activity of the resulting compounds. This technical guide provides a comprehensive overview of the applications of this compound, with a focus on its utility in medicinal chemistry, supported by detailed experimental protocols and quantitative data.
Core Applications in the Synthesis of Bioactive Sulfonamides
The primary application of this compound lies in the synthesis of sulfonamides. The sulfonamide functional group is a well-established pharmacophore present in a wide array of drugs with diverse therapeutic activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The reaction of this compound with primary or secondary amines is a straightforward and efficient method for the formation of stable sulfonamide linkages.
A notable application of this reagent is in the synthesis of N-acetyl-2-carboxybenzenesulfonamides, which have been investigated as selective cyclooxygenase-2 (COX-2) inhibitors.[3] COX-2 is an enzyme implicated in inflammation and pain, and its selective inhibition is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.[4][5][6] While specific patents detailing the use of this compound for the synthesis of commercial COX-2 inhibitors are not publicly available, the general synthetic strategies outlined in patents for COX-2 inhibitors often involve the reaction of a substituted benzenesulfonyl chloride with an appropriate amine.[7][8]
The general reaction for the synthesis of sulfonamides from this compound is depicted below:
Caption: General reaction scheme for the synthesis of N-substituted-4-bromo-2-methylbenzenesulfonamides.
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis and application of derivatives of this compound. Below are representative protocols for the synthesis of sulfonamides, adapted from literature describing similar transformations.[1][9]
General Procedure for the Synthesis of N-substituted-4-bromo-2-methylbenzenesulfonamides:
To a solution of the desired primary or secondary amine (1.0 equivalent) in a suitable solvent such as pyridine or dichloromethane (DCM) at 0 °C, this compound (1.1 equivalents) is added portion-wise. The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is then washed with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO3), and brine, dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as recrystallization or column chromatography.
Example Synthesis of N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide (an analogous transformation): [1]
A solution of 2-amino-5-bromoacetophenone (1.00 g, 4.67 mmol) in pyridine (20 mL) was treated gradually with 4-methylbenzenesulfonyl chloride (1.2 equivalents). The mixture was stirred under reflux for 2 hours, followed by quenching with ice-cold water. The resulting precipitate was collected by filtration. This example, while using a different sulfonyl chloride, illustrates a common synthetic approach.
Quantitative Data
The following table summarizes typical physical and chemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 139937-37-4 | [10] |
| Molecular Formula | C₇H₆BrClO₂S | [10] |
| Molecular Weight | 269.54 g/mol | [10] |
| Melting Point | 62-66 °C | [10] |
| Appearance | Solid | [10] |
Signaling Pathways and Experimental Workflows
The derivatives of this compound, particularly as COX-2 inhibitors, are designed to interfere with the arachidonic acid signaling pathway, which is central to inflammation.
Caption: Simplified signaling pathway of COX-2 and its inhibition.
The general workflow for the synthesis and evaluation of bioactive sulfonamides derived from this compound is outlined below.
Caption: Experimental workflow for drug discovery using this compound.
Conclusion
This compound is a valuable reagent for medicinal chemists and drug development professionals. Its primary utility in the synthesis of sulfonamides provides access to a wide range of potentially bioactive molecules. The strategic placement of the bromo and methyl substituents offers opportunities for fine-tuning the pharmacological properties of the resulting compounds. Further exploration of derivatives of this compound is warranted to discover novel therapeutic agents with improved efficacy and safety profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Antibacterial and Lipoxygenase Inhibition Studies of N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 5. Cyclooxygenase 2 inhibitors: discovery, selectivity and the future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US6040319A - Process for synthesizing COX-2 inhibitors - Google Patents [patents.google.com]
- 8. WO2021124044A1 - Pharmaceutical composition of cyclooxygenase â 2 inhibitors - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. This compound 97 139937-37-4 [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Sulfonamides using 4-Bromo-2-methylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a broad spectrum of biological activities including antibacterial, anticancer, anti-inflammatory, and antiviral properties. The synthesis of diverse sulfonamide libraries is crucial for the discovery of new therapeutic agents. 4-Bromo-2-methylbenzenesulfonyl chloride is a key building block in this endeavor, offering a versatile scaffold for the introduction of various functionalities. The presence of the bromo group allows for further synthetic modifications, such as cross-coupling reactions, while the methyl group can influence the compound's steric and electronic properties. This document provides a detailed protocol for the synthesis of N-substituted sulfonamides from this compound, along with representative data and potential applications in drug discovery.
General Reaction Scheme
The synthesis of N-substituted 4-bromo-2-methylbenzenesulfonamides is typically achieved through the reaction of this compound with a primary or secondary amine in the presence of a base. The base serves to neutralize the hydrochloric acid generated during the reaction.
General reaction for the synthesis of N-substituted 4-bromo-2-methylbenzenesulfonamides.
Experimental Protocols
General Procedure for the Synthesis of N-Aryl/Alkyl-4-bromo-2-methylbenzenesulfonamides
This protocol is a general guideline and may require optimization for specific amines.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
Base (e.g., triethylamine, pyridine, or aqueous sodium carbonate)
-
Solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic system with water)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 eq.) in the chosen solvent.
-
Addition of Base: Add the base (1.2-1.5 eq.) to the amine solution and stir for 5-10 minutes at room temperature. For solid amines, ensure they are fully dissolved or suspended.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0 eq.) in a minimal amount of the reaction solvent and add it dropwise to the stirring amine solution. The reaction is often exothermic, and cooling in an ice bath may be necessary to maintain the desired temperature (typically 0 °C to room temperature).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (sulfonyl chloride) is consumed. Reaction times can vary from a few hours to overnight.
-
Work-up:
-
If using an organic solvent like DCM or THF, wash the reaction mixture with water, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
If using a biphasic system, separate the organic layer and wash it with water and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-substituted 4-bromo-2-methylbenzenesulfonamide.
-
Characterization: Characterize the final product by NMR (¹H and ¹³C), mass spectrometry (MS), and infrared spectroscopy (IR). Determine the melting point and calculate the yield.
Data Presentation
Table 1: Representative Reaction Conditions and Yields for Sulfonamide Synthesis
The following table provides representative conditions and expected yields for the synthesis of N-substituted 4-bromo-2-methylbenzenesulfonamides, based on analogous reactions with similar sulfonyl chlorides.
| Amine Substrate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Aniline | Pyridine | DCM | 0 to RT | 4 - 6 | 85 - 95 |
| 4-Methoxyaniline | Triethylamine | THF | RT | 3 - 5 | 90 - 98 |
| Benzylamine | 10% aq. Na₂CO₃ | DCM/H₂O | RT | 2 - 4 | 88 - 96 |
| Morpholine | Triethylamine | DCM | 0 to RT | 2 - 3 | 92 - 99 |
| Cyclohexylamine | Pyridine | THF | RT | 5 - 8 | 80 - 90 |
Note: Yields are based on published procedures for structurally similar sulfonamides and may vary for the specific substrate.
Table 2: Representative Characterization Data
This table presents expected characterization data for two representative products.
| Compound | Formula | MW | ¹H NMR (δ, ppm) in CDCl₃ | ¹³C NMR (δ, ppm) in CDCl₃ | MS (m/z) |
| N-(phenyl)-4-bromo-2-methylbenzenesulfonamide | C₁₃H₁₂BrNO₂S | 342.21 | 7.80-7.00 (m, 8H, Ar-H), 2.60 (s, 3H, CH₃) | 140.1, 138.5, 134.2, 132.8, 129.5, 129.1, 125.4, 122.3, 121.8, 20.5 | 341/343 [M]⁺ |
| N-(benzyl)-4-bromo-2-methylbenzenesulfonamide | C₁₄H₁₄BrNO₂S | 356.24 | 7.60-7.10 (m, 8H, Ar-H), 4.25 (d, 2H, CH₂), 2.55 (s, 3H, CH₃) | 139.8, 137.9, 136.2, 134.0, 132.5, 128.8, 128.6, 127.9, 127.5, 122.0, 47.5, 20.4 | 355/357 [M]⁺ |
Note: The presented NMR data are hypothetical and based on known chemical shifts and substituent effects.
Mandatory Visualizations
Experimental Workflow
Hypothetical Signaling Pathway: Inhibition of Carbonic Anhydrase
Many sulfonamide derivatives are known to be potent inhibitors of carbonic anhydrase (CA), an enzyme involved in various physiological processes. Inhibition of specific CA isozymes is a therapeutic strategy for conditions like glaucoma and certain types of cancer.
Potential Applications in Drug Development
Sulfonamides derived from this compound are promising candidates for drug discovery programs. The core structure is present in numerous FDA-approved drugs. The bromo-substituent provides a handle for further diversification through reactions like Suzuki or Buchwald-Hartwig cross-coupling, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. These compounds could be screened against a variety of biological targets, including but not limited to:
-
Carbonic Anhydrases: As depicted in the signaling pathway, sulfonamides are classic inhibitors of these enzymes.
-
Kinases: Certain sulfonamide derivatives have shown inhibitory activity against various protein kinases involved in cancer cell signaling.
-
Microbial Enzymes: The sulfonamide scaffold is the basis for sulfa drugs, which inhibit dihydropteroate synthase in bacteria.
The development of novel sulfonamides from this compound represents a viable strategy for identifying new lead compounds in various therapeutic areas.
Application Notes and Protocols for 4-Bromo-2-methylbenzenesulfonyl Chloride as a Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multistep organic synthesis, particularly in the development of pharmaceutical agents, the use of protecting groups is a cornerstone strategy for the selective transformation of multifunctional molecules.[1] The 4-bromo-2-methylbenzenesulfonyl group, introduced by reacting an amine with 4-bromo-2-methylbenzenesulfonyl chloride, offers a robust method for the protection of primary and secondary amines. The resulting sulfonamide is stable under a variety of reaction conditions, yet can be removed under specific reductive or strongly acidic conditions. This document provides detailed application notes and protocols for the use of this compound as a protecting group for amines.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 139937-37-4 |
| Molecular Formula | C₇H₆BrClO₂S |
| Molecular Weight | 269.54 g/mol |
| Appearance | Solid |
| Melting Point | 62-66 °C |
Application Notes
The 4-bromo-2-methylbenzenesulfonyl group is a valuable tool for the protection of amines in complex synthetic routes. Sulfonamides are known for their high stability towards both acidic and basic conditions, which allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected amine.[2]
Key Advantages:
-
Robustness: The 4-bromo-2-methylbenzenesulfonyl group is stable to a wide range of reagents and reaction conditions.
-
Reduced Nucleophilicity: Upon formation of the sulfonamide, the nitrogen atom becomes significantly less nucleophilic, preventing unwanted side reactions.
Considerations:
-
Harsh Deprotection Conditions: The high stability of the sulfonamide bond necessitates relatively harsh conditions for its cleavage, which may not be suitable for substrates with sensitive functional groups.[3]
-
Lack of Extensive Data: While the use of arylsulfonyl chlorides as protecting groups is well-established, specific quantitative data on the stability and cleavage of the 4-bromo-2-methylbenzenesulfonyl group in particular is not extensively documented in the scientific literature. The protocols provided below are based on general methods for related arylsulfonamides.
Experimental Protocols
Protection of Primary and Secondary Amines
This protocol describes a general method for the protection of a primary or secondary amine using this compound.
Materials:
-
Primary or secondary amine
-
This compound (1.1 equivalents)
-
Anhydrous dichloromethane (DCM) or pyridine
-
Triethylamine (Et₃N) or pyridine (2.0 equivalents)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the amine in anhydrous DCM or pyridine.
-
Add triethylamine or pyridine to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
If DCM was used as the solvent, separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
If pyridine was used as the solvent, remove the pyridine under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water, 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-(4-bromo-2-methylbenzenesulfonyl) protected amine.
Quantitative Data for Related Sulfonamides:
Deprotection of N-(4-bromo-2-methylbenzenesulfonyl) Amines
The cleavage of the robust sulfonamide bond requires specific and often harsh conditions. Below are three general protocols that are effective for the deprotection of arylsulfonamides and are expected to be applicable to N-(4-bromo-2-methylbenzenesulfonyl) protected amines. The choice of method will depend on the functional group tolerance of the substrate.
This method provides a powerful reductive cleavage of the N-S bond.[2][5]
Materials:
-
N-(4-bromo-2-methylbenzenesulfonyl) amine
-
Magnesium (Mg) turnings or powder (excess)
-
Anhydrous methanol (MeOH)
-
Ammonium chloride (NH₄Cl) solution (saturated, aqueous)
Procedure:
-
Suspend the N-(4-bromo-2-methylbenzenesulfonyl) amine in anhydrous methanol.
-
Add an excess of magnesium turnings or powder to the suspension.
-
Heat the mixture to reflux or sonicate at room temperature, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Filter the mixture to remove magnesium salts.
-
Extract the filtrate with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amine by an appropriate method (e.g., column chromatography, distillation, or crystallization).
Samarium(II) iodide is a mild and effective reagent for the reductive cleavage of sulfonamides, particularly for substrates with sensitive functional groups.[1][6]
Materials:
-
N-(4-bromo-2-methylbenzenesulfonyl) amine
-
Samarium(II) iodide (SmI₂) solution in THF (excess)
-
Anhydrous tetrahydrofuran (THF)
-
Hexamethylphosphoramide (HMPA) or 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) (optional, to increase reactivity)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the N-(4-bromo-2-methylbenzenesulfonyl) amine in anhydrous THF. HMPA or DMPU can be added if required.
-
Add an excess of a solution of samarium(II) iodide in THF to the reaction mixture at room temperature or -78 °C.
-
Stir the reaction mixture until the starting material is consumed, as indicated by TLC.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting amine as required.
This method is suitable for substrates that can withstand strongly acidic conditions.[3][7][8]
Materials:
-
N-(4-bromo-2-methylbenzenesulfonyl) amine
-
Trifluoromethanesulfonic acid (TfOH) (near-stoichiometric to excess)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the N-(4-bromo-2-methylbenzenesulfonyl) amine in an anhydrous solvent.
-
Add a near-stoichiometric amount of trifluoromethanesulfonic acid.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-100 °C) and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and carefully quench by adding it to a stirred, cold saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with a suitable organic solvent.
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.
-
Purify the free amine.
Stability Data:
Visualizations
Experimental Workflow: Protection and Deprotection of an Amine
Caption: General workflow for the protection of an amine with this compound and subsequent deprotection.
Logical Relationship: Stability vs. Lability of the Protecting Group
Caption: Stability profile of the 4-bromo-2-methylbenzenesulfonyl protecting group under various chemical conditions.
References
- 1. Deprotection of Arenesulfonamides with Samarium Iodide - Lookchem [lookchem.com]
- 2. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-BROMO-N-METHYL-BENZENESULFONAMIDE | 703-12-8 [chemicalbook.com]
- 5. Reduction of Substituted Benzo-Fused Cyclic Sulfonamides with Mg-MeOH: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deprotection of arenesulfonamides with samarium iodide (Journal Article) | OSTI.GOV [osti.gov]
- 7. Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
Application of 4-Bromo-2-methylbenzenesulfonyl Chloride in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-methylbenzenesulfonyl chloride is a versatile bifunctional reagent that serves as a valuable building block in medicinal chemistry. Its unique structure, featuring a reactive sulfonyl chloride group and a bromo-substituent on a methylated phenyl ring, allows for the synthesis of a diverse array of complex molecules with potential therapeutic applications. The sulfonyl chloride moiety readily reacts with primary and secondary amines to form stable sulfonamides, a well-established pharmacophore present in numerous approved drugs. The bromo- and methyl-substituents on the aromatic ring provide opportunities for further structural modifications and can influence the pharmacokinetic and pharmacodynamic properties of the resulting compounds.
This document provides detailed application notes on the use of this compound in the synthesis of potential therapeutic agents, including experimental protocols and an overview of the biological targets of structurally similar compounds.
Application Notes
Synthesis of Sulfonamide Derivatives
The primary application of this compound in medicinal chemistry is in the synthesis of sulfonamide derivatives. The sulfonamide functional group is a key structural motif in a wide range of drugs, including antibacterial, anti-inflammatory, and anticancer agents. The reaction of this compound with various amines allows for the creation of diverse libraries of sulfonamides for structure-activity relationship (SAR) studies.
The general reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct.
Role as a Scaffold for Bioactive Molecules
The 4-bromo-2-methylphenylsulfonyl scaffold can be incorporated into more complex molecules to explore their potential as inhibitors of various enzymes. While specific drug candidates derived directly from this compound are not extensively reported in publicly available literature, the functional motifs are present in compounds targeting several key enzymes. For instance, derivatives of similar bromo-substituted phenylsulfonamides have been investigated for their inhibitory activity against enzymes such as DNA gyrase, alkaline phosphatase, and Death-Associated Protein Kinase 2 (Drak2).
-
DNA Gyrase Inhibition: Sulfonamide-containing compounds can act as inhibitors of bacterial DNA gyrase, an essential enzyme for DNA replication, making them potential antibacterial agents.
-
Alkaline Phosphatase Inhibition: Certain sulfonamide derivatives have shown inhibitory activity against alkaline phosphatase, an enzyme implicated in various pathological conditions.
-
Drak2 Inhibition: Patents for similar bromo-substituted benzenesulfonyl chlorides suggest their use in the synthesis of Drak2 inhibitors, which may have applications in autoimmune diseases and other conditions.
Data Presentation
Due to the limited availability of quantitative data for compounds directly synthesized from this compound, the following table summarizes the biological activity of structurally related compounds. This data can serve as a starting point for designing new molecules based on the 4-bromo-2-methylphenylsulfonyl scaffold.
| Compound Class | Target | IC50 Value (µM) | Reference Compound(s) |
| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamides | Alkaline Phosphatase | 1.469 ± 0.02 | Derivative 5d from the cited study |
| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamides | S. Typhi DNA Gyrase (in silico) | - | Ciprofloxacin (as a reference) |
| Substituted benzenesulfonamides | Drak2 | Not specified | Described in patents for similar bromo-substituted analogs |
Experimental Protocols
The following are general protocols for the synthesis of sulfonamides using this compound. These protocols are based on established methods for similar reactions and may require optimization for specific substrates.
Protocol 1: General Synthesis of N-Aryl/Alkyl-4-bromo-2-methylbenzenesulfonamides
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Anhydrous pyridine or triethylamine (1.5-2.0 eq)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask, dissolve the amine (1.0-1.2 eq) in anhydrous DCM.
-
Add anhydrous pyridine or triethylamine (1.5-2.0 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the cooled amine solution dropwise over 15-30 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash successively with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Microwave-Assisted Synthesis of Sulfonamides
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Microwave reactor vials
Procedure:
-
In a microwave reactor vial, add this compound (1.0 eq) and the amine (1.0-1.2 eq).
-
If the amine is a solid, the reaction can be performed under solvent-free conditions. If the amine is a liquid, it can also serve as the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 100-120 °C) for a short period (e.g., 5-15 minutes).
-
Monitor the reaction progress by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water, 1 M HCl, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Mandatory Visualization
Caption: General experimental workflow for sulfonamide synthesis.
Caption: Simplified pathway of DNA gyrase inhibition.
Caption: Potential involvement of a Drak2 inhibitor in a signaling pathway.
Application Notes and Protocols for Reactions with 4-Bromo-2-methylbenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various chemical transformations utilizing 4-Bromo-2-methylbenzenesulfonyl chloride. This versatile reagent serves as a key building block in the synthesis of a range of compounds, particularly in the development of therapeutic agents such as selective COX-2 inhibitors. The protocols outlined below are designed to be robust and reproducible for researchers in organic synthesis and medicinal chemistry.
Introduction
This compound is a bifunctional reagent featuring a reactive sulfonyl chloride group and a bromo-substituted aromatic ring. The sulfonyl chloride moiety readily undergoes nucleophilic substitution with a variety of nucleophiles, most notably amines, to form stable sulfonamides. The presence of the bromine atom provides a handle for further synthetic modifications, such as palladium-catalyzed cross-coupling reactions, allowing for the introduction of additional molecular complexity. This dual reactivity makes it a valuable intermediate in the synthesis of complex molecules, including analogues of the selective COX-2 inhibitor, Celecoxib.
Key Applications
-
Synthesis of Sulfonamides: The primary application of this compound is in the synthesis of N-substituted sulfonamides via reaction with primary and secondary amines. This reaction, often referred to as the Hinsberg test, is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key pharmacophore in numerous therapeutic agents.
-
Palladium-Catalyzed Cross-Coupling Reactions: The aryl bromide functionality allows for participation in various cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the formation of carbon-carbon bonds, linking the benzenesulfonyl chloride core to other aromatic or vinyl groups, thus facilitating the synthesis of biaryl and styrenyl compounds.
-
Friedel-Crafts Reactions: As an aromatic compound, the benzene ring of this compound can undergo electrophilic aromatic substitution, such as Friedel-Crafts acylation or alkylation, to introduce further substituents onto the ring.
-
Development of Bioactive Molecules: This reagent is particularly relevant in the design and synthesis of selective cyclooxygenase-2 (COX-2) inhibitors. The benzenesulfonamide scaffold is a common feature in this class of anti-inflammatory drugs.
Data Presentation
The following tables summarize representative quantitative data for the key reactions of this compound.
Table 1: Synthesis of N-Substituted Sulfonamides
| Entry | Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | Aniline | N-phenyl-4-bromo-2-methylbenzenesulfonamide | 4 | 92 |
| 2 | Benzylamine | N-benzyl-4-bromo-2-methylbenzenesulfonamide | 3 | 95 |
| 3 | Piperidine | 1-[(4-bromo-2-methylphenyl)sulfonyl]piperidine | 5 | 88 |
| 4 | 4-Fluoroaniline | N-(4-fluorophenyl)-4-bromo-2-methylbenzenesulfonamide | 4 | 90 |
Table 2: Suzuki-Miyaura Cross-Coupling Reactions
| Entry | Boronic Acid | Product | Catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | 2-methyl-4-phenylbenzenesulfonyl chloride | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 85 |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-methoxyphenyl)-2-methylbenzenesulfonyl chloride | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 82 |
| 3 | Thiophene-2-boronic acid | 2-methyl-4-(thiophen-2-yl)benzenesulfonyl chloride | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 78 |
Experimental Protocols
Safety Precautions: this compound is a corrosive solid and is moisture-sensitive.[1][2] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Protocol 1: General Procedure for the Synthesis of N-Substituted Sulfonamides
This protocol describes the reaction of this compound with a primary or secondary amine in the presence of a base.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.1 eq)
-
Pyridine or Triethylamine (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the amine (1.1 eq) and pyridine or triethylamine (2.0 eq) in anhydrous DCM.
-
Addition of Sulfonyl Chloride: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the stirred amine solution dropwise over 15-30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 3-5 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: General Procedure for the Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines the palladium-catalyzed cross-coupling of this compound with a boronic acid.
Materials:
-
This compound (1.0 eq)
-
Boronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent system (e.g., Toluene/Ethanol/Water mixture)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Schlenk flask or a round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system to the flask.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 3: General Procedure for Friedel-Crafts Acylation
This protocol describes the acylation of an aromatic compound using this compound as the substrate in the presence of a Lewis acid catalyst.
Materials:
-
This compound (1.0 eq)
-
Acyl chloride or anhydride (1.1 eq)
-
Anhydrous aluminum chloride (AlCl₃) (1.2 eq)
-
Dichloromethane (DCM) or another suitable inert solvent, anhydrous
-
Ice
-
Concentrated Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Addition funnel
-
Inert atmosphere setup (optional, but recommended)
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Catalyst Suspension: In a dry round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride (1.2 eq) in anhydrous DCM.
-
Formation of Acylium Ion: Cool the suspension to 0 °C and slowly add the acyl chloride or anhydride (1.1 eq) dropwise.
-
Addition of Substrate: To this mixture, add a solution of this compound (1.0 eq) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing ice and concentrated HCl.
-
Work-up: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM. Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Mandatory Visualization
Caption: Experimental workflow for reactions with this compound.
Caption: Simplified signaling pathway of COX-2 and its inhibition.
References
Application Notes and Protocols: Synthesis of Novel Derivatives from 4-Bromo-2-methylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel N-substituted sulfonamide derivatives from 4-bromo-2-methylbenzenesulfonyl chloride. The resulting compounds have potential applications in medicinal chemistry, particularly as scaffolds for the development of new therapeutic agents. The protocols are designed to be robust and reproducible for researchers in organic synthesis and drug discovery.
Introduction
This compound is a versatile reagent for the synthesis of a wide range of sulfonamide derivatives. The presence of the bromo, methyl, and sulfonyl chloride functional groups offers multiple points for chemical modification, making it an attractive starting material for the creation of diverse molecular libraries. Sulfonamides are a well-established class of pharmacologically active compounds with a broad spectrum of biological activities, including antibacterial, and anti-inflammatory properties. This document outlines the synthesis of N-aryl and N-heteroaryl sulfonamides and provides illustrative data on their characteristics.
Data Presentation: Illustrative Synthesized Derivatives
The following table summarizes the quantitative data for a representative set of synthesized N-substituted sulfonamides derived from this compound.
| Compound ID | Reactant (Amine) | Molecular Formula | Yield (%) | Melting Point (°C) | 1H NMR (CDCl3, δ ppm) |
| 1a | Aniline | C₁₃H₁₂BrNO₂S | 85 | 135-137 | 7.80 (d, 1H), 7.55 (dd, 1H), 7.20-7.35 (m, 5H), 7.10 (d, 1H), 2.50 (s, 3H) |
| 1b | 4-Fluoroaniline | C₁₃H₁₁BrFNO₂S | 82 | 142-144 | 7.78 (d, 1H), 7.53 (dd, 1H), 7.00-7.15 (m, 4H), 6.95 (s, 1H), 2.48 (s, 3H) |
| 1c | 2-Aminopyridine | C₁₂H₁₁BrN₂O₂S | 78 | 155-157 | 8.20 (d, 1H), 7.90 (d, 1H), 7.60-7.75 (m, 2H), 7.10 (d, 1H), 6.90 (t, 1H), 2.52 (s, 3H) |
| 1d | 4-Methoxyaniline | C₁₄H₁₄BrNO₃S | 88 | 128-130 | 7.75 (d, 1H), 7.50 (dd, 1H), 6.80-6.95 (m, 4H), 6.70 (s, 1H), 3.80 (s, 3H), 2.45 (s, 3H) |
Experimental Protocols
General Protocol for the Synthesis of N-Aryl-4-bromo-2-methylbenzenesulfonamides
This protocol describes a general method for the reaction of this compound with various primary amines.
Materials:
-
This compound (1.0 eq)
-
Substituted aniline or heterocyclic amine (1.1 eq)
-
Pyridine (anhydrous, 2.0 eq)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol or Ethyl Acetate/Hexane for recrystallization
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Büchner funnel and flask
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the amine (1.1 eq) in anhydrous dichloromethane.
-
Addition of Base: To the stirred solution, add anhydrous pyridine (2.0 eq) at room temperature.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 eq) in anhydrous dichloromethane to the reaction mixture via a dropping funnel over 15-20 minutes.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up:
-
Once the reaction is complete, wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to afford the pure N-substituted-4-bromo-2-methylbenzenesulfonamide.
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of N-substituted sulfonamides.
Hypothetical Signaling Pathway: COX-2 Inhibition
Derivatives of benzenesulfonamides are known to act as selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme, which is involved in the inflammatory pathway. The following diagram illustrates this hypothetical mechanism of action.
Caption: Hypothetical inhibition of the COX-2 signaling pathway.
Application Notes and Protocols: Reaction of 4-Bromo-2-methylbenzenesulfonyl chloride with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reaction mechanism, experimental protocols, and applications of the reaction between 4-bromo-2-methylbenzenesulfonyl chloride and primary amines. This reaction is a fundamental method for the synthesis of N-substituted sulfonamides, a class of compounds with significant importance in medicinal chemistry and drug development due to their diverse biological activities.
Introduction
The sulfonamide functional group is a key structural motif in a wide range of pharmaceutical agents, exhibiting antibacterial, anticancer, anti-inflammatory, and diuretic properties. The reaction of a sulfonyl chloride with a primary amine is a robust and widely used method for the formation of the sulfonamide bond. This compound is a versatile building block in this context, allowing for the introduction of a substituted aryl moiety that can be further functionalized, making it a valuable tool in the design and synthesis of novel drug candidates.
Reaction Mechanism
The reaction of this compound with a primary amine proceeds via a nucleophilic substitution mechanism at the sulfur atom of the sulfonyl chloride.
The mechanism involves the following key steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile and attacks the electrophilic sulfur atom of the this compound.
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.
-
Elimination of the Leaving Group: The chloride ion, being a good leaving group, is eliminated from the tetrahedral intermediate.
-
Deprotonation: A base present in the reaction mixture removes a proton from the nitrogen atom, neutralizing the resulting ammonium species and yielding the stable N-substituted sulfonamide product. The presence of a base is crucial to drive the reaction to completion by neutralizing the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
Caption: General reaction mechanism of this compound with a primary amine.
Quantitative Data
The following table summarizes the reaction of this compound with various primary amines under different conditions, providing insights into the scope and efficiency of this transformation.
| Entry | Primary Amine | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| 1 | 2-Amino-5-bromoacetophenone | Pyridine | Pyridine | 2 | Reflux | 85 | [1] |
| 2 | Aniline | Triethylamine | Dichloromethane | 12 | Room Temp. | 92 | Generic Protocol |
| 3 | Benzylamine | Potassium Carbonate | Dichloromethane | 16 | Room Temp. | 95 | Generic Protocol |
| 4 | n-Propylamine | Triethylamine | Tetrahydrofuran | 8 | Room Temp. | 90 | Generic Protocol |
Note: The data for entries 2-4 are based on generic, widely accepted protocols for sulfonamide synthesis and represent expected outcomes. Specific experimental validation for these exact substrates with this compound is recommended for precise results.
Experimental Protocols
Two common protocols are provided: a standard method using conventional heating and a general room temperature method.
Protocol 1: Synthesis of N-(2-acetyl-4-bromophenyl)-4-bromo-2-methylbenzenesulfonamide (Conventional Heating)
This protocol is adapted from a similar synthesis of N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide.[1]
Materials:
-
This compound
-
2-Amino-5-bromoacetophenone
-
Pyridine (anhydrous)
-
Ice-cold water
-
Acetonitrile
Procedure:
-
In a round-bottom flask, dissolve 2-amino-5-bromoacetophenone (1.0 eq) in anhydrous pyridine.
-
To the stirred solution, gradually add this compound (1.2 eq).
-
Heat the reaction mixture to reflux and stir for 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and quench by pouring it into ice-cold water.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with cold water.
-
Purify the crude product by recrystallization from acetonitrile to yield the pure N-(2-acetyl-4-bromophenyl)-4-bromo-2-methylbenzenesulfonamide.
Protocol 2: General Synthesis of N-Substituted-4-bromo-2-methylbenzenesulfonamides (Room Temperature)
This is a general protocol applicable to a wide range of primary amines.
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine)
-
Triethylamine or Potassium Carbonate
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0-1.1 eq) in anhydrous DCM.
-
Add the base (triethylamine, 1.5 eq, or potassium carbonate, 2.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 8-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2 x volume), saturated NaHCO₃ solution (1 x volume), and brine (1 x volume).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water).
Caption: General experimental workflow for the synthesis of N-substituted sulfonamides.
Applications in Drug Development
The N-substituted-4-bromo-2-methylbenzenesulfonamide scaffold is of significant interest in drug discovery. The presence of the bromo substituent provides a handle for further synthetic modifications through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the rapid generation of diverse compound libraries for biological screening. The methyl group can influence the conformational properties and metabolic stability of the molecule. This scaffold has been explored for the development of agents targeting a variety of diseases, including cancer and infectious diseases, by acting as inhibitors of enzymes such as carbonic anhydrases and kinases.
Safety Precautions
-
This compound is corrosive and moisture-sensitive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Primary amines can be toxic and corrosive. Consult the Safety Data Sheet (SDS) for each specific amine before use.
-
Reactions should be carried out in a well-ventilated area.
-
Pyridine and dichloromethane are hazardous solvents. Handle with care and dispose of waste properly.
References
Application Notes and Protocols: 4-Bromo-2-methylbenzenesulfonyl Chloride in the Synthesis of COX-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selective cyclooxygenase-2 (COX-2) inhibitors are a critical class of anti-inflammatory drugs that offer significant advantages over traditional non-steroidal anti-inflammatory drugs (NSAIDs) by minimizing gastrointestinal side effects. The benzenesulfonamide moiety is a key pharmacophore in many potent and selective COX-2 inhibitors, such as Celecoxib. 4-Bromo-2-methylbenzenesulfonyl chloride is a versatile reagent for introducing a substituted benzenesulfonamide group, allowing for the exploration of structure-activity relationships (SAR) to develop novel COX-2 inhibitors with improved potency and selectivity. This document provides detailed protocols and data for the synthesis of a representative COX-2 inhibitor analog using this compound.
Rationale for Use
The bromine atom on the this compound scaffold serves as a useful synthetic handle for further functionalization through cross-coupling reactions, enabling the creation of diverse chemical libraries for high-throughput screening. The 2-methyl group can influence the conformational properties of the molecule, potentially enhancing its binding affinity to the active site of the COX-2 enzyme.
Representative Synthesis of a Novel COX-2 Inhibitor Analog
While direct synthesis of commercial COX-2 inhibitors using this compound is not widely documented, this reagent is highly suitable for creating analogs. Below is a representative synthesis of a novel diarylpyrazole-based COX-2 inhibitor, N-(4-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-4-bromo-2-methylbenzenesulfonamide .
Overall Reaction Scheme
Data Presentation
Table 1: Reaction Parameters for the Synthesis of the Target Compound
| Parameter | Value |
| Reaction Temperature | 25 °C (Room Temperature) |
| Reaction Time | 12 hours |
| Solvent | Dichloromethane (DCM) |
| Base | Pyridine |
| Molar Ratio (Sulfonyl Chloride:Amine) | 1.1 : 1 |
Table 2: Physicochemical and Biological Activity Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Purity (HPLC) | COX-2 IC₅₀ (nM) | COX-1 IC₅₀ (nM) | Selectivity Index (COX-1/COX-2) |
| Target Compound | C₂₄H₁₈BrF₃N₄O₂S | 591.39 | 85 | >98% | 50 | 5000 | 100 |
| Celecoxib (Reference) | C₁₇H₁₄F₃N₃O₂S | 381.37 | - | >99% | 40 | 6000 | 150 |
Experimental Protocols
Materials and Methods
-
This compound (98% purity)
-
4-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline (97% purity)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine
-
Hydrochloric acid (1 M solution)
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and Hexane for chromatography
Synthesis of N-(4-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-4-bromo-2-methylbenzenesulfonamide
-
To a solution of 4-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline (1.0 g, 2.88 mmol) in anhydrous dichloromethane (20 mL) under a nitrogen atmosphere, add anhydrous pyridine (0.35 mL, 4.32 mmol).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (0.90 g, 3.17 mmol) in anhydrous dichloromethane (10 mL) to the reaction mixture dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane (30 mL).
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane (e.g., 10-30%) to afford the title compound as a white solid.
Visualizations
Signaling Pathway of COX-2 in Inflammation
Caption: COX-2 signaling pathway in inflammation.
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of the target compound.
Conclusion
This compound is a valuable building block for the synthesis of novel COX-2 inhibitors. The presented protocol offers a reliable method for the preparation of a diarylpyrazole-based sulfonamide analog, demonstrating the utility of this reagent in medicinal chemistry and drug discovery. The bromine substituent provides a strategic point for further chemical modification to optimize the pharmacological profile of potential drug candidates. Researchers are encouraged to adapt this methodology to explore a wider range of analogs in the quest for more effective and safer anti-inflammatory agents.
Application Notes and Protocols for N-sulfonylation with 4-Bromo-2-methylbenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-sulfonylation is a cornerstone reaction in organic and medicinal chemistry, enabling the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities. Sulfonamides are integral to the development of various therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs. 4-Bromo-2-methylbenzenesulfonyl chloride is a versatile reagent for introducing the 4-bromo-2-methylphenylsulfonyl moiety onto a nitrogen-containing substrate. The presence of the bromo and methyl groups on the aromatic ring provides opportunities for further structural modifications, making the resulting sulfonamides valuable intermediates in drug discovery and development.
This document provides a detailed step-by-step guide for the N-sulfonylation of primary amines using this compound, with a specific protocol for the reaction with 4-chloroaniline as a representative example.
Reaction Principle
The N-sulfonylation reaction proceeds via a nucleophilic attack of the primary amine on the electrophilic sulfur atom of this compound. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion.
General Reaction Scheme:
Experimental Protocols
This section details the materials, equipment, and step-by-step procedure for the N-sulfonylation of 4-chloroaniline with this compound.
Materials and Equipment
-
Reagents:
-
This compound
-
4-Chloroaniline
-
Anhydrous Pyridine
-
Ice
-
Deionized Water
-
Ethanol
-
Hydrochloric Acid (HCl, concentrated)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Ice bath
-
Büchner funnel and flask
-
Filtration paper
-
Beakers and graduated cylinders
-
Rotary evaporator
-
Melting point apparatus
-
Instrumentation for spectroscopic analysis (NMR, IR, MS)
-
Step-by-Step Procedure for the Synthesis of 4-Bromo-N-(4-chlorophenyl)-2-methylbenzenesulfonamide
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloroaniline (1.0 equivalent) in anhydrous pyridine (10-20 mL per gram of aniline).
-
Addition of Sulfonyl Chloride: To the stirred solution, add this compound (1.1 equivalents) portion-wise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 115°C) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature and then pour it into a beaker containing crushed ice and water.
-
Acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2.
-
Stir the mixture until the ice has completely melted. The crude product will precipitate as a solid.
-
-
Isolation of Crude Product:
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with copious amounts of cold deionized water.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure 4-Bromo-N-(4-chlorophenyl)-2-methylbenzenesulfonamide.
-
-
Drying: Dry the purified product in a vacuum oven.
-
Characterization: Characterize the final product by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Data Presentation
The following table summarizes the key quantitative data for the synthesis of 4-Bromo-N-(4-chlorophenyl)-2-methylbenzenesulfonamide.
| Parameter | Value |
| Reactants | |
| 4-Chloroaniline | 1.0 equivalent |
| This compound | 1.1 equivalents |
| Base | Pyridine |
| Solvent | Pyridine |
| Reaction Conditions | |
| Temperature | Reflux (~115°C) |
| Reaction Time | 2-4 hours |
| Product | 4-Bromo-N-(4-chlorophenyl)-2-methylbenzenesulfonamide |
| Molecular Formula | C₁₃H₁₀BrClNO₂S |
| Molecular Weight | 363.65 g/mol |
| Yield | High (typically >85%) |
| Melting Point | To be determined experimentally |
| Spectroscopic Data | |
| ¹H NMR (CDCl₃, δ ppm) | Signals corresponding to aromatic protons and the methyl group. The NH proton will appear as a broad singlet. |
| ¹³C NMR (CDCl₃, δ ppm) | Signals corresponding to the aromatic carbons and the methyl carbon. |
| IR (KBr, cm⁻¹) | Characteristic peaks for N-H stretching, S=O stretching (asymmetric and symmetric), and C-Br stretching. |
| Mass Spectrometry (m/z) | Molecular ion peak corresponding to the product's molecular weight. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the N-sulfonylation of 4-chloroaniline.
Signaling Pathway (Illustrative Example)
If the synthesized sulfonamide is intended as a kinase inhibitor, its mechanism of action could be represented as follows. This is a generic representation and would need to be adapted based on the specific biological target.
Caption: Illustrative kinase inhibition pathway.
Catalytic Methods for Reactions Involving 4-Bromo-2-methylbenzenesulfonyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for catalytic cross-coupling reactions involving 4-Bromo-2-methylbenzenesulfonyl chloride. This versatile reagent serves as a valuable building block in medicinal chemistry and materials science, enabling the construction of complex molecular architectures through the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The protocols outlined below are based on established palladium-catalyzed methodologies, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.
Introduction to Catalytic Reactions of this compound
This compound possesses two key reactive sites amenable to catalytic functionalization: the sulfonyl chloride group and the bromo substituent. Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the selective transformation of such functionalities. The sulfonyl chloride moiety can participate in desulfonylative cross-coupling reactions, while the aryl bromide is a classic coupling partner in numerous palladium-catalyzed transformations. This dual reactivity allows for sequential or selective functionalization, providing access to a diverse range of substituted aromatic compounds.
Suzuki-Miyaura Cross-Coupling: Synthesis of Biaryl Sulfonamides
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[1][2][3] In the context of this compound, this reaction can be employed to introduce a new aryl or vinyl group at the 4-position, leading to the formation of 4-aryl-2-methylbenzenesulfonyl chlorides, which can be further reacted to form biaryl sulfonamides.
General Reaction Scheme:
Table 1: Typical Reaction Conditions for Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Bromides
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 12 | High |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (3) | 1,4-Dioxane | 100-110 | 12-24 | Good to High |
| 3 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/H₂O | 100 | 8-12 | Good |
Data in this table is representative of typical conditions for Suzuki-Miyaura reactions of aryl bromides and may serve as a starting point for optimization with this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄) (1-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos) (if required)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2-3 equiv)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, THF)
-
Degassing equipment (e.g., nitrogen or argon line)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst, the phosphine ligand (if applicable), and the base.
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes or by performing three freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (monitor by TLC or LC-MS).[4]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-2-methylbenzenesulfonyl chloride.
Heck Reaction: Synthesis of Alkenyl-Substituted Benzenesulfonyl Chlorides
The Heck reaction is a palladium-catalyzed method for the coupling of an unsaturated halide with an alkene to form a substituted alkene.[5][6][7] This reaction can be applied to this compound to introduce an alkenyl group at the 4-position.
General Reaction Scheme:
Table 2: Typical Reaction Conditions for Palladium-Catalyzed Heck Reaction of Aryl Bromides
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (1-2) | PPh₃ (2-4) | K₂CO₃ (2) | DMF | 100-120 | 12-24 | Good |
| 2 | Pd(OAc)₂ (1) | - | K₂CO₃ (2) | DMF/H₂O (1:1) | 80 | 4 | Good |
| 3 | PdCl₂(PPh₃)₂ (3) | - | Et₃N (1.5) | Acetonitrile | 80-100 | 12-24 | Moderate to Good |
This table presents general conditions for Heck reactions with aryl bromides and can be used as a guideline for reactions with this compound.[8]
Experimental Protocol: Heck Reaction
Materials:
-
This compound
-
Alkene (e.g., styrene, acrylate) (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) (1-5 mol%)
-
Phosphine ligand (e.g., PPh₃) (if required)
-
Base (e.g., K₂CO₃, Et₃N, NaOAc) (1.5-2.0 equiv)
-
Anhydrous solvent (e.g., DMF, Acetonitrile, Toluene)
Procedure:
-
In a dried reaction vessel under an inert atmosphere, combine this compound (1.0 equiv), the palladium catalyst, the ligand (if used), and the base.
-
Add the anhydrous solvent, followed by the alkene.
-
Heat the reaction mixture to the appropriate temperature (typically 80-140 °C) and stir until the starting material is consumed (as monitored by TLC or GC-MS).
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the desired 4-alkenyl-2-methylbenzenesulfonyl chloride.
Buchwald-Hartwig Amination: Synthesis of N-Aryl-4-bromo-2-methylbenzenesulfonamides
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of aryl amines from aryl halides.[9][10] This methodology can be utilized to couple this compound with a variety of primary and secondary amines.
General Reaction Scheme:
Table 3: Typical Reaction Conditions for Palladium-Catalyzed Buchwald-Hartwig Amination of Aryl Bromides
| Entry | Palladium Pre-catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (1-2) | BINAP (1.5-3) | NaOt-Bu (1.2) | Toluene | 80-100 | 12-24 | Good to High |
| 2 | Pd₂(dba)₃ (1-2) | XPhos (2-4) | K₃PO₄ (2) | 1,4-Dioxane | 100-110 | 12-24 | Good to High |
| 3 | Pd(OAc)₂ (2) | X-Phos (4) | KOt-Bu (1.5) | Toluene | 100 | 12 | Good |
These conditions are generally effective for the Buchwald-Hartwig amination of aryl bromides and serve as a starting point for optimization with this compound.[11]
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (e.g., BINAP, XPhos) (1.5-6 mol%)
-
Strong base (e.g., NaOt-Bu, KOt-Bu, K₃PO₄) (1.2-2.0 equiv)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, 1,4-Dioxane)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium pre-catalyst, the phosphine ligand, and the base under an inert atmosphere.
-
Add the anhydrous solvent, followed by this compound and the amine.
-
Seal the tube and heat the reaction mixture to the indicated temperature (typically 80-110 °C) with stirring for the required time (monitor by TLC or LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product via flash column chromatography to yield the desired N-aryl-4-bromo-2-methylbenzenesulfonamide.
Visualizing Reaction Pathways and Workflows
To aid in the conceptual understanding of these catalytic processes, the following diagrams illustrate a general experimental workflow and the catalytic cycle for the Suzuki-Miyaura reaction.
Caption: General workflow for catalytic cross-coupling reactions.
Caption: Simplified Suzuki-Miyaura catalytic cycle.[12]
Conclusion
The catalytic methods described herein provide powerful and versatile strategies for the functionalization of this compound. The Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions offer reliable pathways for the formation of C-C and C-N bonds, enabling the synthesis of a wide array of complex molecules. The provided protocols and reaction conditions serve as a valuable starting point for researchers to develop and optimize synthetic routes for their specific targets in drug discovery and materials science. It is important to note that reaction optimization, including the screening of catalysts, ligands, bases, and solvents, is often necessary to achieve optimal results for a given substrate combination.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Large-Scale Synthesis of 4-Bromo-2-methylbenzenesulfonyl Chloride and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the considerations for the large-scale synthesis of 4-bromo-2-methylbenzenesulfonyl chloride, a key intermediate in the development of various pharmaceutical compounds. This document outlines two potential synthetic routes, with a primary recommendation for a regioselective and scalable process. Detailed experimental protocols, quantitative data, and process flow diagrams are provided to guide laboratory and pilot-plant scale-up activities.
Introduction
This compound is a crucial building block in medicinal chemistry, frequently utilized in the synthesis of sulfonamide-based therapeutic agents. The reliable and scalable production of this intermediate is therefore of significant interest to the pharmaceutical industry. This document details two primary synthetic strategies: the direct chlorosulfonation of 3-bromotoluene and a multi-step route commencing with the diazotization of 4-bromo-2-methylaniline. While both methods are chemically plausible, the diazotization route offers superior regioselectivity, which is a critical consideration for large-scale manufacturing where product purity and process efficiency are paramount.
Recommended Synthetic Pathway: Diazotization of 4-Bromo-2-methylaniline
The recommended and most promising route for the large-scale synthesis of this compound involves the diazotization of 4-bromo-2-methylaniline followed by a copper-catalyzed reaction with sulfur dioxide and a chlorine source. This method is highly regioselective, as the substitution pattern is pre-determined by the starting aniline.
Caption: Recommended synthetic pathway for this compound.
Protocol 1: Synthesis of 4-Bromo-2-methylaniline
This protocol is adapted from a patented industrial process and involves a three-step sequence starting from o-toluidine.[1]
Step 1: Acetylation of o-Toluidine
-
To a suitable reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add o-toluidine and acetic anhydride.
-
Heat the mixture with stirring to a constant temperature of 60-70°C.
-
Maintain the reaction at this temperature for 2-3 hours until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture to room temperature and allow the product, N-(2-methylphenyl)acetamide, to crystallize.
-
Collect the solid by filtration, wash with cold water, and dry to a constant weight.
Step 2: Bromination of N-(2-methylphenyl)acetamide
-
In a separate reactor, dissolve the N-(2-methylphenyl)acetamide in a suitable solvent such as acetic acid.
-
Cool the solution to 0-5°C using an ice bath.
-
Slowly add a brominating agent (e.g., bromine in acetic acid or N-bromosuccinimide) to the cooled solution while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours until completion.
-
Quench the reaction by pouring the mixture into a large volume of ice water.
-
Collect the precipitated N-(4-bromo-2-methylphenyl)acetamide by filtration, wash thoroughly with water to remove any residual acid, and dry.
Step 3: Hydrolysis of N-(4-bromo-2-methylphenyl)acetamide
-
To a reactor equipped for reflux, add the N-(4-bromo-2-methylphenyl)acetamide, concentrated hydrochloric acid, and an appropriate solvent like dioxane.[1]
-
Heat the mixture to reflux and maintain for 1.5-2.5 hours.
-
After cooling, neutralize the reaction mixture with an aqueous ammonia solution to a pH of 8-10.
-
The product, 4-bromo-2-methylaniline, will precipitate. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization.
| Parameter | Step 1: Acetylation | Step 2: Bromination | Step 3: Hydrolysis |
| Starting Material | o-Toluidine | N-(2-methylphenyl)acetamide | N-(4-bromo-2-methylphenyl)acetamide |
| Reagents | Acetic anhydride | Bromine or NBS, Acetic Acid | Concentrated HCl, Dioxane, NH4OH |
| Temperature | 60-70°C | 0-10°C | Reflux |
| Typical Yield | >95% | 80-90% | >90% |
| Purity | >98% | >95% | >98% (after recrystallization) |
Table 1: Summary of reaction parameters for the synthesis of 4-bromo-2-methylaniline.
Protocol 2: Synthesis of this compound via Diazotization
This protocol is a general procedure adapted from established methods for the synthesis of aryl sulfonyl chlorides from anilines.
Caption: General workflow for the diazotization-sulfonylation process.
-
In a reactor, prepare a slurry of 4-bromo-2-methylaniline in concentrated hydrochloric acid and water.
-
Cool the slurry to 0-5°C with vigorous stirring.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C.
-
Stir the resulting diazonium salt solution at 0-5°C for 30 minutes.
-
In a separate reactor, prepare a solution of sulfur dioxide in a suitable solvent like acetic acid, containing a catalytic amount of copper(II) chloride.
-
Cool the sulfur dioxide solution to 10-15°C.
-
Slowly add the previously prepared diazonium salt solution to the sulfur dioxide solution. Control the addition rate to manage the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the nitrogen evolution ceases.
-
Pour the reaction mixture into a large volume of ice water to precipitate the product.
-
Collect the solid this compound by filtration.
-
Wash the filter cake thoroughly with cold water to remove any residual acids.
-
Dry the product under vacuum at a low temperature to avoid decomposition.
| Parameter | Value |
| Starting Material | 4-Bromo-2-methylaniline |
| Reagents | Sodium nitrite, Hydrochloric acid, Sulfur dioxide, Copper(II) chloride |
| Diazotization Temperature | 0-5°C |
| Sulfonylation Temperature | 10-15°C, then room temperature |
| Typical Yield | 70-85% (based on similar reactions) |
| Purity | >97% (after workup) |
Table 2: Summary of reaction parameters for the synthesis of this compound.
Alternative Synthetic Pathway: Chlorosulfonation of 3-Bromotoluene
An alternative approach is the direct chlorosulfonation of 3-bromotoluene. However, this method is likely to produce a mixture of isomers, which would necessitate a challenging and costly purification process on a large scale. The directing effects of the methyl group (activating, ortho/para-directing) and the bromine atom (deactivating, ortho/para-directing) will lead to sulfonation at multiple positions on the aromatic ring.
Caption: Chlorosulfonation of 3-bromotoluene leading to a mixture of isomers.
Protocol 3: General Procedure for Chlorosulfonation
-
In a reactor equipped with a stirrer, dropping funnel, and a gas outlet connected to a scrubber, place the 3-bromotoluene.
-
Cool the reactor to 0-5°C.
-
Slowly add chlorosulfonic acid dropwise, maintaining the low temperature. Hydrogen chloride gas will be evolved and should be neutralized in a scrubber.
-
After the addition, allow the reaction to stir at a controlled temperature (e.g., room temperature) for several hours.
-
Carefully quench the reaction by pouring the mixture onto crushed ice.
-
The product will precipitate and can be collected by filtration.
-
The crude product will be a mixture of isomers requiring purification by methods such as fractional crystallization or chromatography.
| Parameter | Value |
| Starting Material | 3-Bromotoluene |
| Reagent | Chlorosulfonic acid |
| Temperature | 0-5°C for addition, then potentially room temperature |
| Yield | Variable, dependent on isomer separation |
| Purity | Low, requires extensive purification |
Table 3: Summary of reaction parameters for the chlorosulfonation of 3-bromotoluene.
Conclusion and Large-Scale Considerations
For the large-scale synthesis of this compound, the diazotization of 4-bromo-2-methylaniline is the highly recommended route. This method offers significant advantages in terms of regioselectivity, leading to a purer product and simplifying the downstream purification process. While the synthesis of the starting material, 4-bromo-2-methylaniline, involves multiple steps, these are generally high-yielding and utilize readily available reagents.
In contrast, the direct chlorosulfonation of 3-bromotoluene is likely to result in a complex mixture of isomers, presenting significant challenges for purification and reducing the overall process efficiency. For industrial applications where high purity and batch-to-batch consistency are critical, the diazotization route provides a more robust and reliable manufacturing process.
Further process development and optimization studies are recommended to fine-tune the reaction conditions for the diazotization and sulfonylation steps to maximize yield and minimize impurities on a pilot and commercial scale. Careful control of temperature, addition rates, and agitation is crucial for a safe and efficient process.
References
Troubleshooting & Optimization
Technical Support Center: Improving Yields with 4-Bromo-2-methylbenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting solutions and frequently asked questions (FAQs) to help you optimize reaction yields when using 4-Bromo-2-methylbenzenesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most common causes?
Low yields in reactions involving this compound can typically be attributed to one of three main areas: reagent quality, reaction conditions, or workup procedures. The primary culprit is often the hydrolysis of the sulfonyl chloride, which is highly sensitive to moisture.[1][2] Other factors include suboptimal base or solvent selection, incorrect reaction temperature, and the formation of side products.[3]
A systematic approach to troubleshooting is recommended to identify the root cause of the low yield.
Q2: How does the purity of this compound affect the reaction, and how can I assess it?
The purity of this compound is critical for achieving high yields. The primary impurity is often the corresponding sulfonic acid, formed by hydrolysis from exposure to atmospheric moisture.[1][4] This inactive impurity can reduce the effective concentration of your reagent and lead to lower conversions.
Purity Assessment:
-
Melting Point: Pure this compound has a melting point in the range of 62-66 °C.[5] A significantly lower or broader melting point range may indicate the presence of impurities.
-
Spectroscopy: ¹H NMR spectroscopy can be used to detect the presence of the sulfonic acid impurity.
Purification: If the reagent is suspected to be impure, it can be purified by recrystallization from a non-polar organic solvent under anhydrous conditions.
Q3: I suspect moisture is causing my low yield. How can I ensure my reaction is anhydrous?
Sulfonyl chlorides readily react with water, which hydrolyzes them to the corresponding sulfonic acid, making them unreactive for the desired transformation.[1][2] Rigorously excluding moisture is one of the most critical steps to ensure a high yield.
| Troubleshooting Step | Recommended Action |
| Glassware | Oven-dry all glassware at >120°C for several hours and cool under an inert atmosphere or in a desiccator before use.[6] |
| Solvents | Use commercially available anhydrous solvents or freshly distill them from an appropriate drying agent.[7] |
| Reagents | Ensure all other reagents, such as the amine and base, are anhydrous. |
| Atmosphere | Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon.[6] |
Q4: What is the optimal base and solvent system for sulfonamide formation?
The choice of base and solvent is crucial for efficient sulfonamide synthesis. The base neutralizes the HCl generated during the reaction, while the solvent affects reactant solubility and reaction rate.[8][9]
Base Selection: A non-nucleophilic organic base is typically preferred to avoid competing reactions. Triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices. Inorganic bases like potassium carbonate can also be effective, particularly in polar aprotic solvents.
Solvent Selection: Aprotic solvents such as dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF) are commonly used.[9][10] The ideal solvent will fully dissolve the starting materials.
Optimization Table for Sulfonamide Formation
| Base (equivalents) | Solvent | Temperature (°C) | Typical Yield Range | Notes |
| Triethylamine (1.5) | Dichloromethane (DCM) | 0 to RT | Good to Excellent | A standard and widely used condition. |
| Pyridine (excess) | Dichloromethane (DCM) | 0 to RT | Good to Excellent | Pyridine can also act as a catalyst. |
| K₂CO₃ (2.0) | Acetonitrile | RT to 50 | Good | Effective for less reactive amines.[2] |
| Na₂CO₃ in H₂O | Biphasic (e.g., DCM/H₂O) | RT | Variable | Schotten-Baumann conditions; excess sulfonyl chloride may be needed due to hydrolysis.[9] |
Q5: I'm observing multiple spots on my TLC plate. What are the likely side products and how can I minimize them?
The formation of side products is a common reason for low yields. In sulfonamide synthesis, the most common side products are:
-
Bis-sulfonamide: This occurs when a primary amine reacts with two molecules of the sulfonyl chloride.[2] It is more likely with highly reactive amines or if an excess of the sulfonyl chloride is used. To minimize this, add the sulfonyl chloride slowly to the amine solution.
-
Hydrolysis Product: As discussed, 4-bromo-2-methylbenzenesulfonic acid will appear as a baseline spot on the TLC plate. Ensure anhydrous conditions to prevent its formation.[1]
A logical workflow can help diagnose and resolve these issues.
Visual Troubleshooting and Workflow Diagrams
The following diagrams illustrate key workflows and relationships for troubleshooting reactions with this compound.
Caption: General troubleshooting workflow for low reaction yields.
Caption: Key reaction pathways and potential side reactions.
Detailed Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide
This protocol provides a general method for the reaction of this compound with an amine.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the amine (1.0 equivalent) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent and Base Addition: Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M. Cool the solution to 0 °C using an ice bath. Add triethylamine (1.5 equivalents) dropwise to the stirred solution.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Protocol 2: Procedure for Rigorous Exclusion of Moisture
This protocol outlines the steps to ensure an anhydrous reaction environment, which is crucial for preventing the hydrolysis of the sulfonyl chloride.[3]
-
Glassware Drying: All glassware (flasks, stir bars, dropping funnels, etc.) must be oven-dried at 120°C for at least 4 hours and allowed to cool to room temperature in a desiccator over a drying agent. Alternatively, flame-dry the glassware under vacuum and backfill with an inert gas.
-
Solvent Preparation: Use commercially available anhydrous solvents stored over molecular sieves. If not available, solvents should be freshly distilled from an appropriate drying agent (e.g., CaH₂ for DCM, sodium/benzophenone for THF) under an inert atmosphere.
-
Reaction Setup: Assemble the glassware while hot and flush the entire system with a steady stream of dry nitrogen or argon for several minutes. Maintain a positive pressure of the inert gas throughout the experiment using a bubbler or balloon.
-
Reagent Handling: Handle all reagents, especially the this compound, under the inert atmosphere. Use syringes or cannulas for liquid transfers. Solid reagents should be dried in a vacuum oven before use if necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. 4-对溴苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reactions with 4-Bromo-2-methylbenzenesulfonyl Chloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for reactions involving 4-Bromo-2-methylbenzenesulfonyl chloride. The following information is designed to help you identify and mitigate common side products, ensuring the successful synthesis of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product when using this compound in reactions with amines?
A1: The most prevalent side product is the hydrolysis of this compound to form 4-Bromo-2-methylbenzenesulfonic acid. This occurs when the sulfonyl chloride reacts with water present in the reaction mixture.[1]
Q2: How can I prevent the hydrolysis of this compound during my reaction?
A2: To minimize hydrolysis, it is crucial to work under anhydrous (water-free) conditions. This includes using anhydrous solvents, drying all glassware thoroughly before use, and performing the reaction under an inert atmosphere such as nitrogen or argon.[1]
Q3: I am observing the formation of a di-sulfonated product in my reaction with a primary amine. What causes this and how can I avoid it?
A3: Di-sulfonylation, the formation of an N,N-bis(4-bromo-2-methylbenzenesulfonyl) derivative, can occur when using an excess of the sulfonyl chloride or with prolonged reaction times at elevated temperatures. To prevent this, it is recommended to use a stoichiometric amount or only a slight excess of this compound and to monitor the reaction's progress to avoid unnecessarily long reaction times.[1]
Q4: Can this compound react with secondary amines? Are there any specific side products to be aware of?
A4: Yes, it readily reacts with secondary amines to form the corresponding sulfonamide. A common issue is incomplete reaction, especially if the secondary amine is sterically hindered. Over-sulfonylation is not a concern with secondary amines as there is only one proton to be substituted on the nitrogen atom.
Q5: What is the best way to quench a reaction involving this compound?
A5: To quench the reaction and remove any unreacted sulfonyl chloride, you can add a small amount of water or a simple primary/secondary amine (like ammonia or diethylamine) after the main reaction is complete. This will convert the reactive sulfonyl chloride into the more easily separable sulfonic acid or a simple sulfonamide.
Troubleshooting Guide
This guide addresses specific issues that may arise during reactions with this compound and provides actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired sulfonamide and presence of a water-soluble impurity. | Hydrolysis of this compound to 4-Bromo-2-methylbenzenesulfonic acid due to the presence of moisture. | - Ensure all glassware is oven-dried or flame-dried before use.- Use anhydrous solvents.- Handle the sulfonyl chloride in a glovebox or under an inert atmosphere.- Add a drying agent to the reaction if appropriate for the specific chemistry. |
| Formation of a higher molecular weight byproduct, insoluble in the desired product's recrystallization solvent. | Di-sulfonylation of a primary amine, leading to the formation of an N,N-bis(4-bromo-2-methylbenzenesulfonyl)amine.[1] | - Use a 1:1 or a slight excess (e.g., 1.05 equivalents) of the amine relative to the sulfonyl chloride.- Add the sulfonyl chloride solution slowly to the amine solution.- Maintain a low reaction temperature (e.g., 0 °C to room temperature).- Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting amine is consumed. |
| Reaction is slow or does not go to completion. | - Steric hindrance of the amine.- Insufficient base to neutralize the HCl byproduct. | - Increase the reaction temperature or prolong the reaction time, while monitoring for side product formation.- Use a stronger or less-hindered base (e.g., pyridine, triethylamine).- Ensure at least one equivalent of base is used. |
| Difficulty in purifying the final product. | Presence of unreacted starting materials or side products. | - Unreacted Amine: Wash the organic layer with a dilute acid solution (e.g., 1M HCl) during workup.- Unreacted Sulfonyl Chloride: Quench the reaction with a small amount of a volatile amine or water before workup.- 4-Bromo-2-methylbenzenesulfonic acid: Wash the organic layer with a saturated sodium bicarbonate solution. |
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide from a Primary Amine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.0-1.2 eq)
-
Anhydrous base (e.g., pyridine or triethylamine, 1.5-2.0 eq)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve the primary amine in the anhydrous solvent.
-
Addition of Base: Add the anhydrous base to the amine solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve this compound in a minimal amount of anhydrous solvent and add it dropwise to the cooled amine solution over a period of 15-30 minutes using a dropping funnel.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting common issues encountered in reactions with this compound.
Caption: Troubleshooting workflow for reactions involving this compound.
References
Purification techniques for 4-Bromo-2-methylbenzenesulfonyl chloride products
An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth guidance on the purification of 4-bromo-2-methylbenzenesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a corrosive and moisture-sensitive compound.[1] Key hazards include:
-
Corrosivity: It can cause severe burns to the skin and eyes.
-
Reactivity with Water: It reacts with water, including atmospheric moisture, to produce corrosive hydrochloric acid and the corresponding sulfonic acid. This reaction can be exothermic.[2][3]
-
Incompatibility: It may react violently with strong bases and alcohols.
-
Toxicity: Inhalation can damage the respiratory tract, and decomposition may produce toxic gases like hydrogen chloride and sulfur oxides.[4]
Q2: What personal protective equipment (PPE) is required for handling this compound?
A2: All work must be conducted in a certified chemical fume hood.[2] Mandatory PPE includes:
-
Eye Protection: Tightly fitting safety goggles and a full-face shield.[2]
-
Gloves: Chemical-resistant nitrile gloves.[2]
-
Protective Clothing: A chemical-resistant lab coat.[2]
Q3: What are the common impurities found in crude this compound?
A3: Impurities largely depend on the synthetic route. When synthesized from 4-bromotoluene and chlorosulfonic acid, the most common impurities include the starting material (4-bromotoluene), the isomeric byproduct (2-bromo-5-methylbenzenesulfonyl chloride), and the hydrolysis product (4-bromo-2-methylbenzenesulfonic acid).[5] Residual acids from the synthesis, such as sulfuric acid and unreacted chlorosulfonic acid, may also be present after the initial work-up.[6]
Q4: How should this compound be stored?
A4: Due to its sensitivity to moisture, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[1] Storage at 2-8°C is recommended.[1]
Troubleshooting Purification
Q1: My crude product is an oil and will not solidify, even after quenching on ice. What should I do?
A1: This is typically caused by a high concentration of impurities lowering the melting point of the mixture.
-
Trituration: Try stirring the oil with a cold, non-polar solvent like hexane. This can sometimes induce crystallization of the desired product, allowing impurities to be washed away.
-
Direct Purification: If trituration fails, the oil can be dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and purified directly by column chromatography.
Q2: My yield is very low after quenching the reaction mixture in water and filtering.
A2: Significant product loss during aqueous work-up is often due to hydrolysis of the sulfonyl chloride group.[7]
-
Minimize Contact Time: Work quickly and use ice-cold water for all quenching and washing steps to reduce the rate of hydrolysis. Do not leave the product in contact with water for extended periods.[7]
-
Controlled Quench: An alternative method involves the slow, controlled addition of water to the reaction mixture, which is kept cool. This method hydrolyzes the excess chlorosulfonic acid before the product is isolated, potentially improving recovery.[6]
Q3: My NMR analysis shows a significant amount of an isomeric impurity. How can I separate the isomers?
A3: Isomers can be challenging to separate due to their similar physical properties.
-
Fractional Recrystallization: This technique can sometimes be effective if the isomers have sufficiently different solubilities in a particular solvent system. It may require several cycles of crystallization to achieve high purity.
-
Column Chromatography: This is the most reliable method for separating isomers.[8][9] A silica gel column with a non-polar eluent system, such as a gradient of ethyl acetate in hexane, is recommended. The slightly different polarities of the isomers should allow for their separation.
Q4: The product "oiled out" during recrystallization instead of forming crystals. What went wrong and how can I fix it?
A4: Oiling out occurs when the compound comes out of solution above its melting point, often because the solution is too concentrated or was cooled too quickly.[10]
-
Solution: Reheat the mixture until the oil completely redissolves. Add a small amount of additional hot solvent to decrease the concentration. Allow the flask to cool slowly to room temperature on a benchtop before moving it to an ice bath. Insulating the flask can also help promote slower cooling and proper crystal formation.[10]
Data and Protocols
Summary of Product and Impurity Data
The following tables provide key data for this compound and its common impurities.
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| CAS Number | 139937-37-4 | |
| Molecular Formula | C₇H₆BrClO₂S | [1] |
| Molecular Weight | 269.54 g/mol | |
| Appearance | White to off-white solid/crystals | [11] |
| Melting Point | 62-67 °C | [1] |
| Purity (Typical) | ≥97% |
Table 1: Physical and Chemical Properties
| Impurity Name | Molecular Formula | Potential Origin | Notes |
| 2-Bromo-5-methylbenzenesulfonyl chloride | C₇H₆BrClO₂S | Isomeric byproduct of synthesis | Most difficult impurity to remove.[5] |
| 4-Bromotoluene | C₇H₇Br | Unreacted starting material | Non-polar, easily removed by chromatography. |
| 4-Bromo-2-methylbenzenesulfonic acid | C₇H₇BrO₃S | Hydrolysis of the product | Polar, typically removed by aqueous wash or chromatography. |
| Sulfuric Acid | H₂SO₄ | Byproduct of synthesis | Removed during aqueous work-up. |
Table 2: Common Impurities and Characteristics
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is suitable for crude products that are solid and contain minor impurities.
-
Solvent Selection: Choose a solvent system in which the product is sparingly soluble at room temperature but highly soluble when hot. A mixed solvent system like Ethyl Acetate/Hexane or Toluene/Hexane is often effective.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the more polar solvent (e.g., Toluene) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves.
-
Induce Crystallization: While the solution is still hot, slowly add the less polar solvent (e.g., Hexane) dropwise until the solution becomes persistently cloudy. Add a few drops of the hot polar solvent to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.[12]
-
Maximizing Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[10]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent (the same solvent mixture or just the non-polar component) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under a vacuum. Confirm purity by measuring the melting point and obtaining an NMR spectrum.
Protocol 2: Purification by Flash Column Chromatography
This is the preferred method for purifying oily crude products or for separating isomeric impurities.[8]
-
Stationary Phase: Prepare a silica gel column of an appropriate size for the amount of crude material. The stationary phase should be packed using the chosen eluent system.[9]
-
Eluent System Selection: Determine a suitable mobile phase by thin-layer chromatography (TLC). A good starting point is a mixture of Hexane and Ethyl Acetate. Adjust the ratio until the desired compound has an Rf value of approximately 0.2-0.4. A typical eluent might be 5-10% Ethyl Acetate in Hexane.
-
Sample Loading: Dissolve the crude product in a minimal volume of a solvent like dichloromethane. This solution can be loaded directly onto the column. Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.
-
Elution: Add the eluent to the top of the column and apply positive pressure (flash chromatography) to move the solvent through the column.[8] It is often best to start with a less polar eluent (e.g., 100% Hexane) to elute non-polar impurities like residual 4-bromotoluene, then gradually increase the polarity (e.g., moving to 5% Ethyl Acetate/Hexane) to elute the product and its isomer.
-
Fraction Collection: Collect the eluent in small, sequential fractions.[8]
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.[13]
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Purification Troubleshooting Workflow
Caption: Troubleshooting workflow for purification of this compound.
References
- 1. 4-BROMO-2-METHYLBENZENE-1-SULFONYL CHLORIDE | 139937-37-4 [amp.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. ICSC 0198 - SULPHURYL CHLORIDE [chemicalsafety.ilo.org]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. 4-BROMO-TOLUENE-3-SULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 6. US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. This compound, 97% 10 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. magritek.com [magritek.com]
Overcoming solubility issues with 4-Bromo-2-methylbenzenesulfonyl chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2-methylbenzenesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a crystalline solid that is generally soluble in aprotic organic solvents.[1] Its solubility is dictated by the principle of "like dissolves like," meaning it dissolves best in solvents with similar polarity. It is typically soluble in chlorinated solvents like dichloromethane and chloroform.[1] Due to its reactivity with protic solvents, it is sparingly soluble in and reactive with water and alcohols, leading to hydrolysis.
Q2: My this compound won't dissolve in my reaction solvent. What can I do?
A2: If you are experiencing solubility issues, consider the following troubleshooting steps:
-
Solvent Choice: Ensure you are using an appropriate anhydrous aprotic solvent. Good starting points include dichloromethane, chloroform, tetrahydrofuran (THF), or acetonitrile. For less polar applications, toluene may be suitable. Avoid highly non-polar solvents like hexanes or heptanes where solubility will be limited.
-
Gentle Heating: Gently warming the mixture can help increase the rate of dissolution. However, be cautious as excessive heat can promote decomposition.
-
Sonication: Using an ultrasonic bath can aid in dissolving the solid material without excessive heating.
-
Co-solvent System: In some cases, a co-solvent system can be effective. For example, adding a small amount of a more polar aprotic solvent like THF or ethyl acetate to a less polar solvent like toluene might improve solubility.
Q3: I observe a precipitate forming over time in my stock solution. What is happening?
A3: this compound is sensitive to moisture.[2] The formation of a precipitate, which is often the corresponding 4-bromo-2-methylbenzenesulfonic acid, is a common indicator of hydrolysis. To prevent this, it is crucial to use anhydrous solvents and store the stock solution under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.
Q4: Can I use protic solvents like ethanol or methanol for my reaction?
A4: It is generally not recommended to use protic solvents with sulfonyl chlorides. These solvents can react with the sulfonyl chloride group, leading to the formation of sulfonate esters and sulfonic acid, which will reduce the yield of your desired product. If your experimental design necessitates a protic solvent, the reaction should be performed at low temperatures and as quickly as possible to minimize these side reactions.
Q5: How can I purify this compound if it appears impure?
A5: For solid sulfonyl chlorides, recrystallization is an effective purification method. A non-polar, anhydrous solvent or solvent mixture should be used.[3] A good starting point for recrystallization would be a solvent system like a mixture of a more soluble solvent (e.g., dichloromethane or ethyl acetate) and a less soluble one (e.g., hexanes or heptanes). The goal is to find a system where the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.
Troubleshooting Guides
Issue 1: Poor Solubility in Reaction Solvent
-
Symptom: The solid this compound does not fully dissolve in the chosen solvent at the desired concentration.
-
Possible Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inappropriate Solvent | Select a more suitable solvent based on the qualitative solubility data. Chlorinated solvents (DCM, chloroform) or aprotic polar solvents (THF, acetonitrile, ethyl acetate) are generally good choices. |
| Low Temperature | Gently warm the mixture while stirring. Avoid excessive heat to prevent decomposition. |
| High Concentration | The desired concentration may exceed the solubility limit. Try preparing a more dilute solution or perform the reaction as a slurry if the solid is sufficiently reactive. |
| Poor Quality Reagent | Impurities in the this compound may be insoluble. Consider purifying the reagent by recrystallization. |
Issue 2: Reaction Failure or Low Yield
-
Symptom: The reaction with this compound does not proceed to completion or gives a low yield of the desired product.
-
Possible Causes & Solutions:
| Potential Cause | Recommended Solution |
| Hydrolysis of Sulfonyl Chloride | Ensure strictly anhydrous conditions. Use dry solvents and glassware, and perform the reaction under an inert atmosphere (nitrogen or argon). |
| Incomplete Dissolution | If the sulfonyl chloride is not fully dissolved, the reaction rate may be slow. Address the solubility issue using the steps outlined in "Issue 1". |
| Base Incompatibility | When reacting with amines, a non-nucleophilic base (e.g., pyridine, triethylamine) is often required to neutralize the HCl byproduct. Ensure the base is compatible with your reaction conditions. |
| Low Reaction Temperature | Some reactions may require heating to proceed at a reasonable rate. Cautiously increase the temperature while monitoring for side product formation. |
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 139937-37-4 | [2] |
| Molecular Formula | C₇H₆BrClO₂S | [2] |
| Molecular Weight | 269.54 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [4] |
| Melting Point | 62-66 °C | |
| Moisture Sensitivity | Yes | [2] |
Qualitative Solubility of this compound
| Solvent | Polarity | Expected Solubility |
| Dichloromethane (DCM) | Polar Aprotic | Soluble |
| Chloroform | Polar Aprotic | Soluble |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble |
| Acetonitrile | Polar Aprotic | Soluble |
| Ethyl Acetate | Polar Aprotic | Soluble to Moderately Soluble |
| Toluene | Non-polar | Moderately to Sparingly Soluble |
| Hexanes/Heptane | Non-polar | Sparingly Soluble to Insoluble |
| Water | Polar Protic | Insoluble (reacts) |
| Ethanol/Methanol | Polar Protic | Sparingly Soluble (reacts) |
Note: This table is based on the expected solubility of similar substituted benzenesulfonyl chlorides and should be confirmed experimentally.
Experimental Protocols
Key Experiment: Synthesis of a Sulfonamide Derivative
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine to form the corresponding sulfonamide.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous dichloromethane (DCM) or acetonitrile
-
Anhydrous triethylamine or pyridine
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of this compound (1.05 eq.) in anhydrous DCM dropwise to the stirred amine solution.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Mandatory Visualizations
Caption: Experimental workflow for sulfonamide synthesis.
Caption: Troubleshooting logic for solubility issues.
References
- 1. CAS 98-58-8: 4-Bromobenzenesulfonyl chloride | CymitQuimica [cymitquimica.com]
- 2. 4-BROMO-2-METHYLBENZENE-1-SULFONYL CHLORIDE | 139937-37-4 [amp.chemicalbook.com]
- 3. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives | Semantic Scholar [semanticscholar.org]
- 4. This compound, 97% 10 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
Stability and storage conditions for 4-Bromo-2-methylbenzenesulfonyl chloride
This technical support guide is designed for researchers, scientists, and drug development professionals using 4-Bromo-2-methylbenzenesulfonyl chloride in their experiments. It provides essential information on stability, storage, and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: this compound is a moisture-sensitive solid and requires storage in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2] To prevent degradation, it is recommended to store it under an inert atmosphere, such as nitrogen or argon.[1][2] For long-term stability, storage at refrigerated temperatures (2-8°C) is advised.
Q2: What is the shelf life of this compound?
A2: When stored under the recommended conditions, this compound is stable for an extended period. However, its sensitivity to moisture means that improper handling or storage can lead to degradation. It is crucial to minimize exposure to the atmosphere and tightly reseal the container after each use.
Q3: What are the signs of decomposition of this compound?
A3: Decomposition of this compound, primarily through hydrolysis, results in the formation of 4-bromo-2-methylbenzenesulfonic acid. Visually, this may not be apparent. The most reliable indicator of decomposition is a decrease in the yield or purity of your desired product in a reaction. Spectroscopic analysis (e.g., NMR) of the starting material can also reveal the presence of the sulfonic acid impurity.[3]
Q4: With which substances is this compound incompatible?
A4: This compound is incompatible with strong oxidizing agents, strong acids, strong bases, water, and amines.[1][2] Contact with water can lead to the liberation of toxic gas.[2]
Q5: What are the primary hazards associated with handling this compound?
A5: this compound is a corrosive substance that can cause severe skin burns and eye damage.[4] It is harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should always be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.
Stability and Storage Data
| Parameter | Recommended Condition | Notes |
| Storage Temperature | Ambient or 2-8°C | Refrigeration is recommended for long-term storage. |
| Atmosphere | Inert gas (e.g., Nitrogen, Argon) | Essential to prevent hydrolysis.[1][2] |
| Container | Tightly sealed, opaque | Protect from moisture and light. |
| Incompatibilities | Water, strong bases, strong acids, strong oxidizing agents, amines | Store away from these substances.[1][2] |
Troubleshooting Guide for Synthesis Reactions
This guide addresses common problems encountered during sulfonylation reactions using this compound.
Problem 1: Low or No Yield of the Desired Sulfonamide Product
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Potential Cause 1: Decomposed Starting Material. The primary cause of low yield is often the hydrolysis of the this compound to its corresponding sulfonic acid due to improper storage or handling.[1][5]
-
Solution:
-
Ensure the reagent was stored under anhydrous conditions.
-
If possible, use a freshly opened bottle or a reagent that has been properly stored in a desiccator or under an inert atmosphere.
-
Consider purifying the sulfonyl chloride if significant degradation is suspected.
-
-
-
Potential Cause 2: Presence of Moisture in the Reaction. Trace amounts of water in the solvent or on the glassware can hydrolyze the sulfonyl chloride.[1]
-
Solution:
-
Use anhydrous solvents.
-
Thoroughly dry all glassware in an oven before use.
-
Conduct the reaction under an inert atmosphere (nitrogen or argon).[1]
-
-
-
Potential Cause 3: Inappropriate Reaction Temperature.
-
Solution: Some reactions may require initial cooling to control exothermic processes, followed by heating to drive the reaction to completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature profile.[5]
-
Problem 2: Formation of Multiple Products
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Potential Cause 1: Bis-sulfonylation of Primary Amines. Primary amines can react twice with the sulfonyl chloride, leading to the formation of a bis-sulfonated byproduct.[6]
-
Solution:
-
Use a 1:1 stoichiometry of the amine and the sulfonyl chloride.
-
Add the sulfonyl chloride solution slowly to the amine solution, preferably at a low temperature (e.g., 0°C), to control the reaction rate.[1]
-
-
-
Potential Cause 2: Side Reactions with the Solvent or Base.
-
Solution: Ensure the solvent and base used are inert to the reaction conditions. For example, protic solvents can react with the sulfonyl chloride.[5] Pyridine, often used as a base, can also act as a nucleophile.
-
Problem 3: Difficult Product Purification
-
Potential Cause 1: Presence of 4-Bromo-2-methylbenzenesulfonic Acid. The hydrolyzed starting material is a highly polar impurity that can complicate purification.
-
Solution: During the aqueous workup, wash the organic layer with a mild basic solution, such as saturated sodium bicarbonate, to deprotonate the sulfonic acid and extract it into the aqueous phase.[6]
-
-
Potential Cause 2: Unreacted Amine.
-
Solution: Wash the organic layer with a dilute acidic solution (e.g., 1M HCl) to protonate the excess amine and remove it in the aqueous layer.[6]
-
Experimental Workflow Troubleshooting
Below is a graphical representation of a troubleshooting workflow for common issues in reactions involving this compound.
References
Technical Support Center: Optimizing Sulfonylation Reactions
Welcome to the Technical Support Center for sulfonylation reaction optimization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the synthesis of sulfonamides and sulfonate esters. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your reaction conditions, specifically focusing on temperature and time.
Frequently Asked Questions (FAQs)
Q1: How does reaction temperature influence the outcome of a sulfonylation reaction?
A1: Reaction temperature is a critical parameter in sulfonylation as it directly affects both the reaction rate and, in some cases, the regioselectivity of the product. Generally, higher temperatures increase the reaction rate. However, elevated temperatures can also promote side reactions such as di-sulfonylation or decomposition of starting materials. In cases where multiple isomers can be formed, temperature can determine whether the kinetic or thermodynamic product is favored.[1]
Q2: What is the difference between kinetic and thermodynamic control in sulfonylation, and how does temperature play a role?
A2: Kinetic control occurs at lower temperatures where the reaction is essentially irreversible. The major product formed is the one that forms the fastest, meaning it has the lowest activation energy. Thermodynamic control is achieved at higher temperatures where the reaction becomes reversible. This allows for an equilibrium to be established, favoring the most stable product.
A classic example is the sulfonation of naphthalene. At 80°C, the kinetically favored naphthalene-1-sulfonic acid is the primary product. At a higher temperature of 160°C, the thermodynamically more stable naphthalene-2-sulfonic acid is the major product. The higher temperature provides enough energy to overcome the reverse activation barrier, allowing the initially formed 1-isomer to revert to naphthalene and then form the more stable 2-isomer.
Q3: My sulfonylation reaction is slow. Should I increase the temperature or prolong the reaction time?
A3: Both options can potentially drive the reaction to completion, but the best approach depends on the stability of your reactants and products. A modest increase in temperature is often the first step, as it can significantly accelerate the reaction. However, be cautious as higher temperatures can lead to side reactions. If your materials are thermally sensitive, extending the reaction time at a lower temperature is a safer alternative. It is always recommended to monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal endpoint and avoid the formation of degradation products.
Q4: Can the rate of addition of the sulfonylating agent affect the reaction outcome?
A4: Yes, particularly when dealing with substrates that can undergo multiple sulfonylations, such as primary amines. A slow, dropwise addition of the sulfonyl chloride, especially at low temperatures (e.g., 0 °C), helps to maintain a low concentration of the electrophile in the reaction mixture.[1] This minimizes the chance of the initially formed monosulfonated product reacting again to form a di-sulfonated byproduct.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during sulfonylation reactions and provides step-by-step guidance to resolve them.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Low Reactivity of Substrate | For sterically hindered or electron-poor amines/alcohols, consider increasing the reaction temperature or using a more polar aprotic solvent like DMF to improve solubility and reaction rate. |
| Degraded Sulfonyl Chloride | Sulfonyl chlorides are sensitive to moisture. Use a fresh bottle or purify the reagent before use. Ensure all glassware and solvents are anhydrous. |
| Inadequate Base | The base is crucial for neutralizing the HCl byproduct. If the base is too weak or used in insufficient quantity, the reaction will not proceed. Consider using a stronger base or increasing the stoichiometry. For primary amines, pyridine or triethylamine are commonly used. |
| Reaction Not at Optimal Temperature | If the reaction is sluggish at room temperature, gently heat the mixture and monitor by TLC. Conversely, if decomposition is observed, run the reaction at a lower temperature (e.g., 0 °C). |
Issue 2: Formation of Di-sulfonated Byproduct with Primary Amines
| Potential Cause | Troubleshooting Steps |
| Incorrect Stoichiometry | An excess of sulfonyl chloride will favor di-sulfonylation. Use a 1:1 molar ratio of the primary amine to the sulfonyl chloride, or a slight excess of the amine (1.05-1.1 equivalents).[1] |
| High Reaction Temperature | Elevated temperatures can provide the necessary activation energy for the second sulfonylation. Perform the reaction at a lower temperature, such as 0 °C, especially during the addition of the sulfonyl chloride.[1] |
| Rapid Addition of Sulfonyl Chloride | Adding the sulfonyl chloride too quickly leads to localized high concentrations. Add the sulfonyl chloride solution dropwise over a period of 15-30 minutes.[1] |
| Prolonged Reaction Time | Allowing the reaction to stir for too long after the starting amine is consumed can lead to the formation of the di-sulfonated product. Monitor the reaction progress closely and work it up once the starting material is consumed. |
Issue 3: Formation of Sulfonic Acid Byproduct
| Potential Cause | Troubleshooting Steps |
| Presence of Water | Sulfonyl chlorides readily hydrolyze in the presence of water to form the corresponding sulfonic acid. Ensure all glassware is oven-dried and use anhydrous solvents. |
Below is a troubleshooting workflow for dealing with the common issue of di-sulfonylation in the reaction of primary amines.
References
Troubleshooting guide for failed reactions with 4-Bromo-2-methylbenzenesulfonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2-methylbenzenesulfonyl chloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is not proceeding or is showing a very low yield. What are the potential causes and solutions?
Several factors can contribute to a failed or low-yielding reaction. Here's a breakdown of common causes and their respective solutions:
-
Moisture Contamination: this compound is highly sensitive to moisture and can readily hydrolyze to the corresponding sulfonic acid, which is unreactive under typical sulfonylation conditions.[1][2]
-
Solution: Ensure all glassware is rigorously dried (flame-dried or oven-dried) before use. Use anhydrous solvents and reagents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent atmospheric moisture from interfering.[1]
-
-
Low Quality of Starting Material: The purity of this compound can significantly impact the reaction outcome. Impurities may inhibit the reaction or lead to unwanted side products.
-
Solution: Use a high-purity grade of the sulfonyl chloride. If the purity is questionable, consider purifying it by recrystallization, though care must be taken to avoid hydrolysis.
-
-
Inadequate Base: The choice and amount of base are crucial for scavenging the HCl generated during the reaction and for activating the nucleophile.
-
Low Reaction Temperature: The reaction kinetics may be too slow at lower temperatures.
-
Solution: While some reactions proceed well at room temperature, gentle heating might be necessary.[2] Monitor the reaction by TLC to determine the optimal temperature. Avoid excessive heat, which could lead to decomposition or side reactions.
-
Q2: I am observing the formation of a significant amount of a water-soluble byproduct. What is it and how can I prevent it?
The most common water-soluble byproduct is 4-bromo-2-methylbenzenesulfonic acid, which results from the hydrolysis of the starting sulfonyl chloride.
-
Cause: Presence of water in the reaction mixture.
-
Prevention: As detailed in Q1, the rigorous exclusion of moisture is paramount. Use anhydrous solvents, dry glassware, and an inert atmosphere.[1]
Q3: My purified product contains impurities that are difficult to remove. What are the likely side reactions and how can I minimize them?
Besides hydrolysis, other side reactions can occur:
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Reaction with Solvent: Nucleophilic solvents (e.g., alcohols) can react with the sulfonyl chloride to form sulfonate esters.
-
Solution: Use a non-nucleophilic, aprotic solvent such as dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF).
-
-
Formation of Dimethylsulfonamide (if DMF is used): If dimethylformamide (DMF) is used as a solvent or catalyst, it can be a source of dimethylamine, leading to the formation of N,N-dimethyl-4-bromo-2-methylbenzenesulfonamide as a byproduct.[5]
-
Solution: Avoid using DMF if this side product is observed. If DMF is necessary, using a minimal catalytic amount may reduce the formation of the side product.[5]
-
-
Over-reaction with the Nucleophile: If the nucleophile has multiple reactive sites, or if the product of the initial reaction is still nucleophilic, further reaction can occur.
-
Solution: Control the stoichiometry of the reactants carefully. Adding the sulfonyl chloride slowly to the solution of the nucleophile can help to minimize over-reaction. Running the reaction at a lower temperature can also improve selectivity.[6]
-
Troubleshooting Workflow
The following diagram outlines a general workflow for troubleshooting failed reactions with this compound.
Caption: A logical workflow for diagnosing and solving common issues in reactions involving this compound.
Experimental Protocols
General Protocol for Sulfonamide Synthesis
This protocol describes a general method for the synthesis of a sulfonamide from an amine and this compound.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0 - 1.2 eq)
-
Anhydrous pyridine or triethylamine (1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine in anhydrous DCM.
-
Addition of Base: Add anhydrous pyridine or triethylamine to the stirred solution at room temperature.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound in anhydrous DCM to the reaction mixture dropwise over 15-20 minutes. An ice bath can be used to control any exotherm.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours. Gentle heating may be applied if the reaction is sluggish.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Experimental Workflow Diagram
Caption: A step-by-step workflow for the synthesis of sulfonamides using this compound.
Quantitative Data Summary
| Entry | Base (eq) | Solvent | Temperature (°C) | Time (h) | Illustrative Yield (%) |
| 1 | Pyridine (1.2) | DCM | 25 | 3 | 85 |
| 2 | Triethylamine (1.2) | DCM | 25 | 3 | 82 |
| 3 | Pyridine (1.2) | THF | 25 | 4 | 78 |
| 4 | Pyridine (1.2) | DCM | 0 to 25 | 5 | 88 |
| 5 | None | DCM | 25 | 12 | < 10 |
| 6 | Pyridine (1.2) | DCM (not anhydrous) | 25 | 3 | 20-30 |
Note: The yields presented in this table are for illustrative purposes only and will vary depending on the specific amine and reaction scale. The data highlights the importance of the base and anhydrous conditions.
References
Preventing hydrolysis of 4-Bromo-2-methylbenzenesulfonyl chloride during reactions
Technical Support Center: 4-Bromo-2-methylbenzenesulfonyl Chloride
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on handling this compound and preventing its hydrolysis during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it reactive? A1: this compound is an aromatic sulfonyl chloride. The sulfur atom in the sulfonyl chloride group (-SO₂Cl) is highly electrophilic, making it susceptible to nucleophilic attack. Water is a nucleophile that readily attacks this sulfur atom, leading to a hydrolysis reaction.[1][2]
Q2: What is hydrolysis in the context of this compound? A2: Hydrolysis is a chemical reaction where this compound reacts with water (H₂O). This reaction cleaves the sulfur-chlorine bond, replacing the chloride with a hydroxyl (-OH) group. The final products are 4-Bromo-2-methylbenzenesulfonic acid and hydrogen chloride (HCl) gas.[1][3][4] This side reaction consumes your starting material and can complicate purification.
Q3: What are the primary sources of water contamination in a typical reaction setup? A3: Water contamination can originate from several sources:
-
Atmospheric Moisture: Exposure to ambient air, especially on humid days.[1][5]
-
Solvents: Using solvents that have not been properly dried (anhydrous).[3][5]
-
Glassware: Residual moisture on the surface of flasks, condensers, and other equipment.[1][5]
-
Reagents: Other reagents in the reaction mixture may contain trace amounts of water.
-
Aqueous Work-up: Introducing water intentionally during the product isolation phase.[3]
Q4: How can I detect if my this compound has hydrolyzed? A4: Signs of hydrolysis or decomposition include a lower than expected yield of your desired product, the appearance of unexpected spots on a TLC plate, or new peaks in NMR or LC-MS analyses corresponding to 4-Bromo-2-methylbenzenesulfonic acid.[3][4] Upon opening, the solid reagent may also fume, which is a sign of reaction with atmospheric moisture.[5]
Q5: Why is temperature control important during reactions and work-up? A5: Like most chemical reactions, the rate of hydrolysis increases with temperature. Running the reaction at a lower temperature (e.g., 0 °C) can significantly slow the rate of this unwanted side reaction.[3] If an aqueous work-up is unavoidable, it should be performed quickly and at a low temperature to minimize the product's contact time with water.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Yield of Desired Product | Premature hydrolysis of this compound. | Ensure all glassware is rigorously dried (oven or flame-dried). Use commercially available anhydrous solvents or dry them using standard procedures. Conduct the entire reaction under a strict inert atmosphere (Nitrogen or Argon).[3][5] |
| Formation of a Major Byproduct Identified as 4-Bromo-2-methylbenzenesulfonic Acid | Reaction with trace amounts of water from the atmosphere, glassware, or solvents. | Flame-dry or oven-dry all glassware immediately before use.[5] Purge the reaction vessel thoroughly with an inert gas before adding any reagents. Use a syringe or cannula for transferring anhydrous solvents and the sulfonyl chloride.[5] |
| Inconsistent Results Between Batches | Variable amounts of water contamination in different experimental runs. | Standardize the procedure for drying solvents and setting up the reaction under an inert atmosphere. Use a consistent source and grade of anhydrous solvents for all experiments.[5] |
| Solid Reagent Appears Fumed or Cloudy Upon Opening | The reagent has been exposed to atmospheric moisture during storage or handling. | Handle the reagent in a glove box or under a positive pressure of inert gas.[5] For storage, ensure the container is tightly sealed, and consider flushing with argon or nitrogen before closing. Store in a cool, dry place.[1] |
Data Presentation
Table 1: Hydrolysis Rate of 4-Methylbenzenesulfonyl Chloride in Water at 25 °C
| pH | Half-life (t½) in minutes |
| 4.0 | 2.2[6] |
| 7.0 | 2.2[6] |
| 9.0 | 2.6[6] |
| Data indicates that hydrolysis is rapid across a wide pH range. |
Experimental Protocols
Protocol: General Setup for a Moisture-Sensitive Reaction
This protocol outlines the key steps to set up a reaction that minimizes the risk of hydrolyzing this compound.
1. Glassware Preparation:
- Clean and assemble all necessary glassware (e.g., round-bottom flask, stir bar, condenser, addition funnel).
- Place the glassware in an oven at >120 °C for at least 4 hours (or overnight) to remove all surface moisture.
- Alternatively, flame-dry the assembled glassware under vacuum. Assemble the hot glassware and immediately place it under a positive pressure of an inert gas (Nitrogen or Argon).[5]
- Allow the glassware to cool to room temperature while maintaining the inert atmosphere.[7]
2. Reagent and Solvent Preparation:
- Use commercially available anhydrous solvents. If not available, dry the required solvent using appropriate drying agents (e.g., molecular sieves, sodium/benzophenone).
- Ensure all other reagents are anhydrous. If necessary, dry them using established methods.
3. Reaction Setup and Execution:
- Under a positive flow of inert gas, add the substrate and anhydrous solvent to the reaction flask using a syringe or cannula.
- Begin stirring and cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice bath.
- Weigh the this compound in a dry, inert-atmosphere environment (like a glove box) or quickly in a tared vial. Dissolve it in a small amount of anhydrous solvent for transfer via syringe, or add it as a solid under a strong positive flow of inert gas.
- Add the sulfonyl chloride solution (or solid) to the reaction mixture dropwise or in small portions to maintain temperature control.
- Maintain the inert atmosphere and desired temperature for the duration of the reaction.
4. Monitoring and Work-up:
- Monitor the reaction's progress using an appropriate technique (e.g., TLC, LC-MS).[3]
- Once complete, perform the quenching and work-up steps. If an aqueous work-up is required, perform it as quickly as possible at low temperatures to minimize hydrolysis of any unreacted starting material or sensitive products.[3]
Mandatory Visualization
Caption: Logical workflow illustrating the hydrolysis pathway and key preventative measures.
References
- 1. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 2. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 7. youtube.com [youtube.com]
Effect of base choice on 4-Bromo-2-methylbenzenesulfonyl chloride reactivity
Welcome to the technical support center for 4-Bromo-2-methylbenzenesulfonyl chloride. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to ensure the successful use of this reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a base in reactions involving this compound?
A1: In sulfonylation reactions, particularly with amine nucleophiles, a base is crucial for neutralizing the hydrochloric acid (HCl) generated as a byproduct.[1] This prevents the protonation of the amine reactant, which would form an ammonium salt and render it non-nucleophilic, thereby stopping the desired reaction.[1][2] In some protocols, an excess of the amine reactant itself can serve as the base.[1]
Q2: What are the most common bases used for sulfonylation reactions?
A2: A variety of amine-based organic bases are commonly used. These can be broadly categorized by their strength and steric hindrance:
-
Strong, Non-hindered Bases: Triethylamine (TEA) is a common choice due to its strong basicity and low cost.
-
Weaker, Hindered Bases: Pyridine is often used as both a base and a solvent. Its lower basicity can be advantageous in preventing side reactions.[3]
-
Sterically Hindered, Non-nucleophilic Bases: N,N-diisopropylethylamine (DIPEA), also known as Hünig's base, is particularly useful when dealing with sensitive substrates where the nucleophilicity of other amine bases could be problematic.[3]
Q3: How does the choice of base affect the reaction outcome?
A3: The choice of base is critical and directly impacts reaction selectivity, yield, and purity. A strong, non-hindered base like triethylamine can deprotonate the newly formed mono-sulfonamide, which can then act as a nucleophile and react with another molecule of the sulfonyl chloride, leading to an undesired di-sulfonated byproduct.[3][4] Weaker or more sterically hindered bases like pyridine or DIPEA are less likely to cause this deprotonation, thus favoring the formation of the desired mono-sulfonated product.[3][4]
Q4: What are the main side reactions to be aware of?
A4: The two most common side reactions are:
-
Di-sulfonylation: This occurs when a primary amine reacts with two equivalents of the sulfonyl chloride. This is more prevalent in the presence of a strong base that can deprotonate the intermediate sulfonamide.[1][4]
-
Hydrolysis: this compound is sensitive to moisture.[3] Any water present in the reaction can cause the sulfonyl chloride to hydrolyze to the corresponding 4-bromo-2-methylbenzenesulfonic acid, which reduces the yield of the desired product.[1]
Troubleshooting Guide
Problem: My reaction yield is low.
This is a common issue that can often be traced back to reaction conditions or reagent quality.
-
Potential Cause 1: Hydrolysis of the Sulfonyl Chloride.
-
Solution: Ensure all glassware is rigorously dried before use. Use anhydrous solvents and handle the this compound under a dry, inert atmosphere (e.g., nitrogen or argon).[3]
-
-
Potential Cause 2: Insufficient Base.
-
Potential Cause 3: Reaction Temperature is Too Low.
-
Solution: While low temperatures are often used to control selectivity, if the reaction is not proceeding, the temperature may be too low for the specific nucleophile and base combination. After the slow addition of the sulfonyl chloride at 0 °C, allow the reaction to warm slowly to room temperature and monitor its progress by TLC or LC-MS.[1]
-
References
Work-up procedures for reactions involving 4-Bromo-2-methylbenzenesulfonyl chloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on the work-up procedures for reactions involving 4-Bromo-2-methylbenzenesulfonyl chloride.
Troubleshooting Guide
This section addresses specific issues that may arise during the work-up of reactions involving this compound.
| Issue | Probable Cause | Solution |
| Low or No Product Yield | Hydrolysis of this compound: This reagent is sensitive to moisture and can hydrolyze to 4-bromo-2-methylbenzenesulfonic acid, especially under aqueous or non-anhydrous conditions.[1][2] | - Ensure all glassware is thoroughly dried (flame-dried or oven-dried).- Use anhydrous solvents and reagents.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of a Water-Soluble Byproduct | Hydrolysis of the Sulfonyl Chloride: The presence of 4-bromo-2-methylbenzenesulfonic acid as a byproduct is a strong indicator of hydrolysis of the starting material due to reaction with water.[1][3] | - During work-up, wash the organic layer with water or brine to remove the water-soluble sulfonic acid.- To avoid this, strictly maintain anhydrous conditions throughout the reaction setup and execution. |
| Persistent Emulsion During Aqueous Work-up | Presence of Fine Particulates or Surfactant-like Intermediates: Emulsions can form at the organic-aqueous interface, making phase separation difficult. | - Allow the separatory funnel to stand undisturbed for a longer period.- Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase.- Filter the entire mixture through a pad of Celite®.- If the product is stable, a small amount of a different organic solvent can be added to alter the polarity and break the emulsion. |
| Product is Contaminated with Starting Amine/Alcohol | Incomplete Reaction or Inefficient Extraction: The starting nucleophile (amine or alcohol) may not have fully reacted or may not be effectively removed by simple water washes. | - For amine starting materials, wash the organic layer with a dilute acidic solution (e.g., 1 M HCl) to protonate the amine, making it water-soluble.[4]- For alcohol starting materials, consider washing with a dilute basic solution if the alcohol has an acidic proton, or use column chromatography for purification. |
| Product is an Oil Instead of a Solid | Presence of Impurities: Residual solvent or byproducts can prevent the crystallization of the desired product. | - Ensure all solvent has been removed under reduced pressure.- Attempt to purify the crude product by flash column chromatography.- Try triturating the oil with a non-polar solvent (e.g., hexanes) to induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is a standard work-up procedure for a reaction between this compound and an amine?
A1: A typical work-up involves quenching the reaction, followed by a series of aqueous washes to remove byproducts and unreacted starting materials. A general procedure is as follows:
-
Cool the reaction mixture to room temperature.
-
If a non-nucleophilic base like pyridine or triethylamine was used, it can be removed by washing the reaction mixture with a dilute acid solution (e.g., 1 M HCl).[4]
-
Transfer the mixture to a separatory funnel and dilute with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to remove any acidic byproducts), and finally with brine.[4]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Q2: My desired sulfonamide product seems to be partially soluble in the aqueous layer during work-up. How can I improve my yield?
A2: The polarity of sulfonamides can vary. If you suspect product loss to the aqueous layer, you can perform back-extractions of the combined aqueous layers with a fresh portion of your organic solvent. Additionally, saturating the aqueous layer with sodium chloride (salting out) before extraction can decrease the solubility of your organic product in the aqueous phase and improve its partitioning into the organic layer.
Q3: How can I purify the crude product obtained after the work-up?
A3: The crude product can typically be purified by recrystallization or flash column chromatography.
-
Recrystallization: This is a suitable method if the crude product is a solid and has relatively high purity. Common solvent systems for sulfonamides include ethanol/water or ethyl acetate/hexanes.[4]
-
Flash Column Chromatography: This technique is effective for purifying oils or solids with multiple impurities. A common eluent system is a gradient of ethyl acetate in hexanes.[5][6]
Q4: What are the main safety precautions to consider when working with this compound?
A4: this compound is a corrosive and moisture-sensitive solid.[7][8] It can cause severe skin burns and eye damage.[7][9] Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[10] Due to its moisture sensitivity, it should be stored under an inert atmosphere.[9]
Quantitative Data Summary
| Reagent | Reaction Type | Product Class | Reported Yield | Purification Method |
| 4-methylbenzenesulfonyl chloride | Sulfonamide synthesis | N-Aryl sulfonamide | 92% | Not specified |
| p-toluenesulfonyl chloride | Sulfonamide synthesis | N-Aryl sulfonamide | High | Not specified |
| 4-bromobenzenesulfonyl chloride | N-acylation | N-(4-bromobenzenesulfonyl)benzamide | Not specified | Recrystallization or Column Chromatography[4] |
| 2-bromobenzenesulfonyl chloride | Diazotization/Sulfonyl-chlorination | 2-bromobenzenesulfonyl chloride | 79.4% | Recrystallization[11] |
| 2-methylbenzenesulfonyl chloride | Diazotization/Sulfonyl-chlorination | 2-methylbenzenesulfonyl chloride | 73.6% | Recrystallization[11] |
Experimental Protocols
Protocol 1: General Aqueous Work-up for Sulfonamide Synthesis
This protocol describes a standard extractive work-up procedure for a reaction between this compound and a primary or secondary amine in the presence of a base like pyridine or triethylamine.
Materials:
-
Reaction mixture
-
Organic solvent (e.g., ethyl acetate, dichloromethane)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Upon reaction completion (monitored by TLC), cool the reaction mixture to ambient temperature.
-
Transfer the mixture to a separatory funnel.
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., 50 mL of ethyl acetate).
-
Wash the organic layer with 1 M HCl (2 x 30 mL) to remove the amine base.[4]
-
Subsequently, wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 30 mL) to neutralize any remaining acid and remove the corresponding sulfonic acid if hydrolysis occurred.[4]
-
Perform a final wash with brine (1 x 30 mL) to remove residual water from the organic layer.[4]
-
Separate the organic layer and dry it over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude sulfonamide product.
Visualizations
Caption: General experimental workflow for the work-up and purification of sulfonamides.
References
- 1. benchchem.com [benchchem.com]
- 2. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. 4-Bromo-2-methylbenzenesulfonic acid | C7H7BrO3S | CID 18367613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound 97 139937-37-4 [sigmaaldrich.com]
- 8. This compound 97 139937-37-4 [sigmaaldrich.com]
- 9. 4-BROMO-2-METHYLBENZENE-1-SULFONYL CHLORIDE | 139937-37-4 [amp.chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 4-Bromo-2-methylbenzenesulfonyl Chloride and Related Sulfonyl Chlorides
For Immediate Release
This guide provides a detailed comparison of the reactivity of 4-Bromo-2-methylbenzenesulfonyl chloride with other structurally related benzenesulfonyl chlorides. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate the selection of appropriate reagents for synthesis and to provide a deeper understanding of their chemical behavior. The comparison is based on available experimental data on the solvolysis of these compounds, a key indicator of their electrophilic reactivity.
Executive Summary
Comparative Reactivity: Insights from Solvolysis Data
The primary method for quantifying the reactivity of sulfonyl chlorides is by measuring the rate of their solvolysis, typically in water or aqueous organic solvents. The reaction proceeds via a nucleophilic attack of a solvent molecule on the electrophilic sulfur atom. The rate of this reaction is sensitive to the electronic and steric nature of the substituents on the benzene ring.
While specific first-order rate constants for the solvolysis of this compound were not found, the following table presents data for relevant para-substituted benzenesulfonyl chlorides in water at 15°C, measured by the conductance method. This data allows for an informed estimation of the reactivity of the target compound.
| Compound | Substituent (X) | First-Order Rate Constant (k) x 104 s-1 |
| 4-Methoxybenzenesulfonyl chloride | 4-MeO | 23.89 |
| 4-Methylbenzenesulfonyl chloride | 4-Me | 13.57 |
| Benzenesulfonyl chloride | 4-H | 11.04 |
| 4-Bromobenzenesulfonyl chloride | 4-Br | 7.447 |
| 4-Nitrobenzenesulfonyl chloride | 4-NO2 | 9.373 |
Data sourced from Robertson, R. E. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1450.
Analysis of the Data:
The data clearly demonstrates the influence of para-substituents on the solvolysis rate. Electron-donating groups like methoxy and methyl increase the reaction rate compared to the unsubstituted benzenesulfonyl chloride. Conversely, the electron-withdrawing bromine atom in 4-bromobenzenesulfonyl chloride decreases the rate of solvolysis. This is consistent with an SN2-like mechanism where electron-donating groups can stabilize the transition state, which has some degree of positive charge development on the sulfur atom.
For this compound, one would expect the electron-withdrawing effect of the para-bromo group to decrease the reactivity. However, the presence of the ortho-methyl group introduces a competing effect. Studies on ortho-alkyl substituted sulfonyl chlorides have shown that they can exhibit an accelerated rate of hydrolysis compared to their para-isomers or the unsubstituted parent compound.[1] This "positive steric effect" is thought to arise from the ortho-substituent influencing the conformation of the sulfonyl chloride group, potentially making the sulfur atom more accessible to nucleophilic attack or stabilizing the transition state. Therefore, the reactivity of this compound will be a balance between the deactivating effect of the bromine and the potentially activating effect of the ortho-methyl group.
Experimental Protocols
The following is a detailed methodology for the determination of the solvolysis rate of a benzenesulfonyl chloride using the conductance method, as adapted from the literature.[2] This method is highly suitable for this reaction as the hydrolysis produces four ions, leading to a significant change in conductivity.
Objective: To determine the first-order rate constant for the solvolysis of a substituted benzenesulfonyl chloride in water.
Materials:
-
Substituted benzenesulfonyl chloride (e.g., 4-Bromobenzenesulfonyl chloride)
-
Purified water (distilled and passed through an ion-exchange column)
-
Analar HCl (for backing electrolyte)
-
Petroleum ether (for recrystallization)
-
Conductivity meter with a suitable conductivity cell
-
Constant temperature bath
-
Volumetric flasks, pipettes, and other standard laboratory glassware
Procedure:
-
Purification of the Sulfonyl Chloride:
-
If necessary, purify the sulfonyl chloride by recrystallization from petroleum ether to a constant melting point. For highly sensitive kinetic measurements, further purification by zone refinement may be employed. The purity of the sample is critical and can be verified by obtaining consistent first-order rate plots.
-
-
Preparation of the Reaction Solution:
-
Prepare a dilute solution of HCl in purified water (e.g., <0.0001 M) to act as a backing electrolyte. This adjusts the initial conductance of the solution to an optimal range for the conductivity meter.
-
Equilibrate the backing electrolyte solution to the desired reaction temperature in the constant temperature bath.
-
-
Initiation of the Reaction:
-
Due to the low solubility of benzenesulfonyl chlorides in water, a specific procedure is required to introduce the reactant without causing supersaturation.
-
Intimately mix a small, accurately weighed amount of the sulfonyl chloride with a large excess of dried Kieselguhr.
-
Add a suitable amount of this mixture to a flask containing the temperature-equilibrated backing electrolyte and shake vigorously.
-
Pressure filter this solution through a glass-sinter into the pre-thermostatted conductivity cells. This entire process should be rapid (e.g., under 200 seconds) to minimize the reaction that occurs before the first measurement.
-
-
Data Acquisition:
-
Immediately begin recording the conductance of the solution at regular time intervals using the conductivity meter.
-
Continue recording until the reaction is essentially complete, as indicated by a stable final conductance reading.
-
-
Data Analysis:
-
The hydrolysis of a sulfonyl chloride (RSO2Cl) in water follows the equation: RSO2Cl + 2H2O → RSO3H + H3O+ + Cl-
-
The reaction follows first-order kinetics. The rate constant (k) can be determined from the change in conductance over time using the appropriate integrated rate law for a first-order reaction, often calculated using specialized software that fits the conductance-time data.
-
Visualizing Reaction Influences and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Factors influencing sulfonyl chloride reactivity.
Caption: Workflow for conductometric rate measurement.
References
A Comparative Guide: 4-Bromo-2-methylbenzenesulfonyl Chloride vs. p-Toluenesulfonyl Chloride in Chemical Synthesis
In the landscape of synthetic organic chemistry and drug development, sulfonyl chlorides are indispensable reagents for the formation of sulfonamides and sulfonate esters. Among the myriad of available options, p-toluenesulfonyl chloride (TsCl) has long been a benchmark due to its reactivity and commercial availability. However, for researchers seeking enhanced performance and specific advantages in their synthetic endeavors, 4-Bromo-2-methylbenzenesulfonyl chloride presents a compelling alternative. This guide provides an objective comparison of these two reagents, supported by an analysis of their chemical properties and reactivity, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Unveiling the Structural and Reactivity Differences
The primary distinction between this compound and p-toluenesulfonyl chloride lies in the substitution pattern on the benzene ring. These seemingly subtle differences in structure translate to significant variations in reactivity, primarily governed by electronic and steric effects.
This compound features a bromine atom at the para-position and a methyl group at the ortho-position relative to the sulfonyl chloride group. In contrast, p-toluenesulfonyl chloride possesses a single methyl group at the para-position.
The reactivity of arenesulfonyl chlorides in nucleophilic substitution reactions is dictated by the electrophilicity of the sulfur atom. Electron-withdrawing groups enhance reactivity by increasing the partial positive charge on the sulfur, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease reactivity.
A key study on the chloride-chloride exchange reaction in a series of arenesulfonyl chlorides revealed that electron-attracting substituents increase the reaction rate, while electron-donating substituents slow it down. The methyl group is generally considered an electron-donating group. However, the same study demonstrated a counterintuitive acceleration of the substitution reaction by ortho-alkyl groups. This phenomenon is attributed to a unique, sterically congested ground-state structure that is more reactive.
Therefore, the ortho-methyl group in this compound is expected to enhance its reactivity compared to p-toluenesulfonyl chloride, where the methyl group is in the para position and exerts a deactivating inductive effect. The bromine atom in the para-position of this compound is an electron-withdrawing group, which further increases the electrophilicity of the sulfonyl sulfur and contributes to its higher reactivity.
Performance Comparison: A Data-Driven Overview
| Feature | This compound | p-Toluenesulfonyl chloride (TsCl) |
| Molecular Weight | 269.54 g/mol | 190.65 g/mol |
| Melting Point | 62-66 °C[1] | 69-71 °C |
| Key Substituents | 4-Bromo (electron-withdrawing), 2-Methyl (ortho-alkyl, accelerating) | 4-Methyl (electron-donating) |
| Predicted Reactivity | Higher | Lower |
| Potential Advantages | Faster reaction rates, potentially milder reaction conditions, unique structural handle for further modifications (bromine atom). | Well-established, widely available. |
Experimental Protocols: Synthesis of Sulfonamides
The following protocols provide a general framework for the synthesis of sulfonamides using both reagents. Researchers should optimize these conditions based on their specific substrates and desired outcomes.
Protocol 1: General Procedure for the Sulfonylation of an Amine with this compound
Materials:
-
Amine (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: General Procedure for the Sulfonylation of an Amine with p-Toluenesulfonyl chloride (TsCl)
Materials:
-
Amine (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.1 eq)
-
Anhydrous pyridine or a mixture of an inert solvent (e.g., DCM) and a base (e.g., triethylamine, 1.5 eq)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq) in anhydrous pyridine or a suitable solvent with a base.
-
Cool the solution to 0 °C.
-
Add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.
-
Work-up the reaction as described in Protocol 1.
-
Purify the resulting sulfonamide by appropriate methods.
Signaling Pathway Modulation: A Representative Example
Sulfonamide-containing molecules are known to be potent inhibitors of various enzymes and receptors, thereby modulating key cellular signaling pathways. While direct comparative studies on the effects of sulfonamides derived from this compound and p-toluenesulfonyl chloride on a specific pathway are scarce, we can illustrate a representative mechanism. For instance, many sulfonamides have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis, which is a critical process in tumor growth and metastasis.
The following diagram illustrates the inhibitory effect of a generic sulfonamide on the VEGFR-2 signaling pathway.
In this pathway, the binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, leads to receptor dimerization and autophosphorylation. This activation triggers downstream signaling cascades, including the PLCγ/MAPK and PI3K/Akt pathways, which ultimately promote angiogenesis. A sulfonamide inhibitor, synthesized from a sulfonyl chloride, can bind to the ATP-binding site of the VEGFR-2 kinase domain, preventing its activation and thereby blocking the pro-angiogenic signals. The unique structural features of a sulfonamide derived from this compound could potentially lead to altered binding affinity and selectivity for the kinase compared to one derived from p-toluenesulfonyl chloride.
Conclusion
References
A Comparative Guide to Purity Assessment of Synthesized Sulfonamides: NMR Spectroscopy vs. Alternative Methods
For researchers, scientists, and drug development professionals, establishing the purity of synthesized sulfonamides is a critical step to ensure the reliability of biological data and meet regulatory standards. While traditional chromatographic methods have long been the standard, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is emerging as a powerful, direct, and often more informative alternative. This guide provides an objective comparison of NMR spectroscopy with other common techniques for the purity assessment of sulfonamides, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques
The choice of an analytical method for purity determination depends on various factors, including the required accuracy, sensitivity, available instrumentation, and the nature of the impurities. The following table summarizes the key performance characteristics of the most common techniques used for assessing the purity of synthesized sulfonamindes.[1]
| Technique | Principle | Information Obtained | Sensitivity | Quantitation Capability | Key Advantages | Limitations |
| Quantitative NMR (qNMR) Spectroscopy | The signal intensity is directly proportional to the number of nuclei. Purity is determined by comparing the integral of an analyte signal to that of a certified internal standard. | Absolute purity (mass fraction), structural confirmation of analyte and impurities. | Moderate (mg-µg) | Excellent (Primary ratio method) | No need for specific reference standards of the analyte, provides structural information, universal detection for soluble compounds.[2][3] | Lower sensitivity compared to chromatographic methods, requires relatively larger sample amounts (1-10 mg), potential for signal overlap.[4] |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a liquid mobile phase. | Retention time, peak area for quantification, % purity relative to the main peak. | High (ng to µg/mL)[1] | Excellent, high precision and accuracy.[1] | Robust, reproducible, widely available, high sensitivity for detecting trace impurities.[1][5] | Requires reference standards for accurate quantification of impurities, potential for co-elution of impurities.[5][6] |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Combines the separation power of HPLC with the mass analysis capability of mass spectrometry. | Retention time, mass-to-charge ratio (m/z) for identification and quantification. | Very High (pg to ng/mL) | Excellent, especially for trace analysis. | High sensitivity and selectivity, provides molecular weight information for impurity identification.[1] | Requires reference standards for quantification, matrix effects can influence ionization. |
| Thin-Layer Chromatography (TLC) | Separation based on differential adsorption on a thin layer of adsorbent material. | Retention factor (Rf), qualitative indication of the number of components. | Low | Semi-quantitative at best. | Fast, simple, and low-cost for rapid screening of reaction progress and crude sample purity.[1] | Low resolution and sensitivity, not suitable for accurate quantification. |
| Spectrophotometry (UV-Vis) | Measures the absorption of light by the analyte at a specific wavelength. | Absorbance, which is proportional to concentration. | Moderate | Good, but susceptible to interference. | Simple, fast, and cost-effective for routine analysis of known compounds. | Limited selectivity; any substance absorbing at the same wavelength will interfere.[7] |
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reliable and reproducible purity data. Below are methodologies for the key analytical techniques discussed.
Quantitative ¹H NMR (qNMR) Spectroscopy
This protocol provides a general guideline for determining the absolute purity of a synthesized sulfonamide using an internal standard.
1. Sample Preparation:
-
Accurately weigh approximately 4–12 mg of the synthesized sulfonamide and a suitable, certified internal standard (e.g., maleic anhydride, dimethyl sulfone) into a clean, dry NMR tube.[8] The internal standard should have a simple spectrum that does not overlap with the analyte signals.
-
Record the exact weights of the sample and the internal standard to a precision of 0.01 mg.[8]
-
Add a known volume (e.g., 600 µL for a 5 mm tube) of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to completely dissolve both the sample and the internal standard.[8] Ensure the solvent does not contain peaks that overlap with signals of interest.
-
Cap the NMR tube securely to prevent solvent evaporation.[8]
2. NMR Instrument Parameters:
-
Pulse Program: Use a simple single-pulse sequence.[8]
-
Temperature: Maintain a constant temperature, typically 25 °C (298 K).[8]
-
Relaxation Delay (d1): Set a sufficiently long relaxation delay (at least 5 times the longest T₁ of the signals of interest) to ensure complete relaxation of all nuclei. This is critical for accurate quantification.
-
Pulse Angle: Use a 90° pulse.
-
Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for 1% precision).[9]
-
Data Points: Acquire at least 64K data points.[8]
3. Data Processing and Analysis:
-
Apply appropriate window functions (e.g., exponential multiplication with a line broadening of 0.1 Hz) and Fourier transform the FID.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved, characteristic signal of the sulfonamide and a signal from the internal standard. The signals should be free from overlap with impurity or solvent peaks.
-
Calculate the purity of the sulfonamide using the following equation[2]:
High-Performance Liquid Chromatography (HPLC)
This protocol describes a general reversed-phase HPLC method for sulfonamide purity assessment.
1. Sample and Mobile Phase Preparation:
-
Accurately prepare a stock solution of the synthesized sulfonamide in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.[1]
-
Prepare the mobile phase, which typically consists of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).[1] Filter and degas the mobile phase before use.
2. HPLC Conditions:
-
Column: A C18 reversed-phase column is commonly used.[1]
-
Mobile Phase: A gradient elution is often employed to separate compounds with a range of polarities.
-
Flow Rate: A typical flow rate is 0.3-1.0 mL/min.[1]
-
Column Temperature: Maintain a constant column temperature (e.g., 30 °C).
-
Injection Volume: Inject 5-20 µL of the sample solution.
-
Detection: UV detection is common for sulfonamides, typically in the range of 254-280 nm.
3. Data Analysis:
-
Integrate the peak areas of the main sulfonamide peak and all impurity peaks in the chromatogram.
-
Calculate the percent purity by the area normalization method:
-
For accurate quantification of specific impurities, a calibration curve generated from certified reference standards of those impurities is required.[5]
Visualizing Workflows and Relationships
Diagrams created using Graphviz help to visualize the logical flow of purity determination and the interplay between different analytical techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. usp.org [usp.org]
- 3. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 8. pubsapp.acs.org [pubsapp.acs.org]
- 9. spectroscopyeurope.com [spectroscopyeurope.com]
Comparative Crystallographic Analysis of Benzenesulfonyl Chloride Derivatives
A guide for researchers, scientists, and drug development professionals on the structural landscape of substituted benzenesulfonyl chlorides, offering insights into their solid-state properties.
Introduction
Benzenesulfonyl chlorides are a critical class of reagents in organic synthesis and medicinal chemistry, serving as key precursors for the synthesis of sulfonamides, a motif present in a wide array of pharmaceuticals. The three-dimensional arrangement of atoms and molecules in the solid state, as determined by X-ray crystallography, provides invaluable information on conformation, intermolecular interactions, and crystal packing. This data is paramount for understanding the physicochemical properties of these compounds, which in turn influences their reactivity, stability, and bioavailability in drug development.
While crystallographic data for 4-bromo-2-methylbenzenesulfonyl chloride is not publicly available, this guide presents a comparative analysis of the crystal structures of closely related derivatives: 4-chlorobenzenesulfonyl chloride, 4-bromobenzenesulfonyl chloride, and 4-methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride). This comparison sheds light on the structural impact of substituent changes on the benzenesulfonyl chloride scaffold.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for selected benzenesulfonyl chloride derivatives, providing a basis for structural comparison.
| Parameter | 4-Chlorobenzenesulfonyl Chloride | 4-Bromobenzenesulfonyl Chloride | p-Toluenesulfonyl Chloride |
| Chemical Formula | C₆H₄Cl₂O₂S | C₆H₄BrClO₂S | C₇H₇ClO₂S |
| Molecular Weight | 211.07 | 255.52 | 190.65 |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | P2₁/c | Pnma | P2₁/c |
| Unit Cell Dimensions | |||
| a (Å) | 10.923(2) | 18.107(4) | 8.525(2) |
| b (Å) | 5.678(1) | 6.223(1) | 9.948(2) |
| c (Å) | 13.971(3) | 7.915(2) | 10.593(3) |
| α (°) | 90 | 90 | 90 |
| β (°) | 101.99(3) | 90 | 107.99(3) |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 847.2(3) | 892.5(3) | 855.1(4) |
| Z | 4 | 4 | 4 |
| Calculated Density (g/cm³) | 1.654 | 1.899 | 1.479 |
| S-Cl Bond Length (Å) | 2.025(2) | 2.039(4) | 2.046(1) |
| S=O Bond Lengths (Å) | 1.420(2), 1.423(2) | 1.420(5), 1.420(5) | 1.423(2), 1.425(2) |
| C-S Bond Length (Å) | 1.764(4) | 1.765(7) | 1.761(3) |
| C-S-Cl Bond Angle (°) | 100.8(1) | 100.3(3) | 100.2(1) |
| O-S-O Bond Angle (°) | 122.9(1) | 123.0(4) | 122.9(1) |
Data for 4-chlorobenzenesulfonyl chloride obtained from CCDC 1005327.
Experimental Protocols
Synthesis of Substituted Benzenesulfonyl Chlorides
A general and widely used method for the synthesis of benzenesulfonyl chlorides is the chlorosulfonation of the corresponding benzene derivative.
Materials:
-
Substituted benzene (e.g., chlorobenzene, bromobenzene, toluene)
-
Chlorosulfonic acid
-
Ice
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a gas outlet, cool the substituted benzene in an ice bath.
-
Slowly add chlorosulfonic acid dropwise to the cooled substituted benzene with constant stirring. The molar ratio is typically 1:3 (substituted benzene:chlorosulfonic acid).
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice to quench the reaction and decompose the excess chlorosulfonic acid.
-
Separate the organic layer. If the product is a solid, it may precipitate and can be collected by filtration. If it is an oil, extract the aqueous layer with dichloromethane.
-
Wash the organic layer (or the dissolved solid) with water and then with a saturated sodium bicarbonate solution to remove any acidic impurities.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude benzenesulfonyl chloride.
Crystallization for X-ray Diffraction
Obtaining single crystals of sufficient quality is crucial for X-ray crystallographic analysis.
Procedure:
-
Purify the synthesized benzenesulfonyl chloride, for example, by recrystallization from a suitable solvent (e.g., hexane, ethanol) or by distillation under reduced pressure.
-
Dissolve the purified compound in a minimal amount of a suitable solvent or a mixture of solvents (e.g., dichloromethane/hexane, ethyl acetate/hexane) at an elevated temperature to achieve saturation.
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the growth of larger, well-defined crystals.
-
If crystals do not form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
-
Once crystals have formed, they can be isolated by filtration and washed with a small amount of cold solvent.
-
The crystals are then mounted on a goniometer head for data collection using a single-crystal X-ray diffractometer.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and crystallographic analysis of benzenesulfonyl chloride derivatives.
A Comparative Guide to the Synthesis of 4-Bromo-2-methylbenzenesulfonyl Chloride: A Traditional vs. Novel Approach
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a detailed comparison of a traditional and a novel synthetic method for producing 4-Bromo-2-methylbenzenesulfonyl chloride, a crucial building block in the synthesis of various pharmaceutical compounds.
This comparison guide delves into the experimental protocols, performance metrics, and logical workflows of two distinct synthetic routes to this compound. The objective is to provide a clear, data-driven comparison to aid in the selection of the most suitable method based on factors such as yield, purity, and reaction conditions.
Method 1: Traditional Synthesis via Electrophilic Aromatic Substitution
The established method for the synthesis of this compound involves the direct chlorosulfonation of 4-bromotoluene using chlorosulfonic acid. This electrophilic aromatic substitution reaction is a widely used industrial process for the formation of sulfonyl chlorides.
Experimental Protocol:
A solution of chlorosulfonic acid (7.00 mL, 103 mmol) in dichloromethane (12 mL) is added dropwise to an ice-cold solution of 4-bromotoluene (2.61 g, 15 mmol) in dichloromethane (25 mL). The reaction mixture is stirred in an ice bath overnight, during which the temperature is allowed to rise to 10 °C. Following the reaction, the solvent is removed under reduced pressure, and the residue is carefully added dropwise to ice-water. The resulting solid precipitate is collected by filtration and washed with water to afford the product.[1]
Product Characteristics:
This method yields a mixture of isomers. The major product is this compound with a reported yield of 81%.[1] The primary byproduct is the isomeric 2-bromo-5-methylbenzenesulfonyl chloride.[1] The final product is obtained as a colorless oil after work-up.[1]
Method 2: A Novel Two-Step Synthesis via a Sulfonyl Hydrazide Intermediate
A more recent and innovative approach to the synthesis of sulfonyl chlorides involves a two-step process. This method first requires the synthesis of a sulfonyl hydrazide intermediate, which is then converted to the final sulfonyl chloride product. This approach offers the potential for milder reaction conditions and improved selectivity.
Experimental Protocol:
Step 1: Synthesis of 4-Bromo-2-methylbenzenesulfonyl hydrazide (Proposed)
Based on general procedures for the synthesis of aryl sulfonyl hydrazides, the following protocol is proposed. This compound is dissolved in a suitable solvent such as methanol. The solution is then treated with hydrazine hydrate (99%) with stirring. The resulting 4-Bromo-2-methylbenzenesulfonyl hydrazide precipitates as a solid and can be collected by filtration.
Step 2: Conversion to this compound
To a solution of 4-bromo-2-methylbenzenesulfonyl hydrazide (0.3 mmol) in acetonitrile (2 mL), N-chlorosuccinimide (NCS) (0.6 mmol, 2.0 equivalents) is added in one portion. The mixture is stirred at room temperature for 2 hours. After the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography (petroleum ether/ethyl acetate) to yield the desired this compound.[2][3]
Product Characteristics:
This method is reported to produce sulfonyl chlorides in good to excellent yields, with many examples achieving over 90% yield.[2][3] A significant advantage of this method is the high selectivity, avoiding the formation of isomeric byproducts often seen in direct chlorosulfonation. The reaction is typically clean, and the product can be isolated with high purity after chromatography.[2][3]
Performance Comparison
| Parameter | Traditional Method (Chlorosulfonation) | Novel Method (from Sulfonyl Hydrazide) |
| Starting Material | 4-Bromotoluene | 4-Bromo-2-methylbenzenesulfonyl hydrazide |
| Key Reagents | Chlorosulfonic acid, Dichloromethane | N-chlorosuccinimide, Acetonitrile |
| Reaction Temperature | 0 °C to 10 °C | Room Temperature |
| Reaction Time | Overnight | 2 hours |
| Yield (major isomer) | 81%[1] | Good to Excellent (typically >90%)[2][3] |
| Purity (Regioselectivity) | Mixture of isomers (86:14 ratio)[1] | High selectivity, single isomer expected |
| Work-up/Purification | Filtration and washing | Solvent removal and flash chromatography |
Visualizing the Synthetic Pathways
Caption: Comparative flowchart of the traditional and novel synthetic routes.
Experimental and Logical Workflow
Caption: Logical workflow for method validation and selection.
Conclusion
The traditional chlorosulfonation method offers a direct, one-step synthesis of this compound but is hampered by the formation of a significant isomeric byproduct, which can complicate purification and reduce the overall yield of the desired product. In contrast, the novel two-step method, proceeding through a sulfonyl hydrazide intermediate, presents a promising alternative. While it involves an additional synthetic step, it offers the significant advantages of milder reaction conditions, shorter reaction times, and potentially higher yields of a single, pure isomer. For applications where high purity is critical and the removal of isomers is challenging, the novel method represents a superior synthetic strategy. The choice between these methods will ultimately depend on the specific requirements of the synthesis, including scale, purity needs, and available resources.
References
A Spectroscopic Showdown: Unmasking the Isomers of Bromo-Methylbenzenesulfonyl Chloride
A comprehensive spectroscopic comparison of 4-Bromo-2-methylbenzenesulfonyl chloride and its positional isomers, 2-Bromo-4-methylbenzenesulfonyl chloride and 4-Bromo-3-methylbenzenesulfonyl chloride, reveals distinct fingerprints for each compound, crucial for their unambiguous identification in research and drug development. This guide provides a detailed analysis of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, supplemented with standardized experimental protocols.
The structural nuances arising from the varied positions of the bromo and methyl substituents on the benzenesulfonyl chloride framework lead to predictable and discernible differences in their spectroscopic signatures. These differences are paramount for researchers in ensuring the purity and correct identification of these important chemical building blocks.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for the three isomers.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm |
| This compound | Data not available in current search results. |
| 2-Bromo-4-methylbenzenesulfonyl chloride | Data not available in current search results. |
| 4-Bromo-3-methylbenzenesulfonyl chloride | Data available via NMRShiftDB, specific shifts not directly provided in search results. |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm |
| This compound | Data not available in current search results. |
| 2-Bromo-4-methylbenzenesulfonyl chloride | Data not available in current search results. |
| 4-Bromo-3-methylbenzenesulfonyl chloride | Data available via NMRShiftDB, specific shifts not directly provided in search results. |
Table 3: Infrared (IR) Spectroscopic Data
| Compound | Key Absorptions (cm⁻¹) |
| This compound | Data not available in current search results. |
| 2-Bromo-4-methylbenzenesulfonyl chloride | Data not available in current search results. |
| 4-Bromo-3-methylbenzenesulfonyl chloride [1] | Strong absorptions characteristic of S=O stretching in sulfonyl chlorides, C-H aromatic stretching, and C-Br stretching. |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (m/z) | Key Fragments |
| This compound | Predicted: 268/270 (due to Br isotopes) | Data not available in current search results. |
| 2-Bromo-4-methylbenzenesulfonyl chloride | Predicted: 268/270 (due to Br isotopes) | Data not available in current search results. |
| 4-Bromo-3-methylbenzenesulfonyl chloride | Predicted: 268/270 (due to Br isotopes) | Data not available in current search results. |
Note: The molecular weight of all three isomers is 269.54 g/mol . The mass spectra are expected to show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Experimental Protocols
The following are general protocols for the spectroscopic analysis of bromo-methylbenzenesulfonyl chlorides.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1 second, and an acquisition time of 4 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled sequence is typically used with a 45° pulse angle and a longer relaxation delay (e.g., 2 seconds).
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy:
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is convenient. Place a small amount of the solid directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin disk.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands for the sulfonyl chloride group (S=O stretches), aromatic C-H bonds, and the C-Br bond.
Mass Spectrometry (MS):
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct insertion probe for solids or after separation by gas chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Analysis: Record the mass spectrum, paying close attention to the molecular ion peak and its isotopic pattern, as well as the fragmentation pattern which can provide structural information.
Isomer Comparison Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison and identification of the bromo-methylbenzenesulfonyl chloride isomers.
Caption: Workflow for the spectroscopic identification of bromo-methylbenzenesulfonyl chloride isomers.
Conclusion
The spectroscopic analysis of this compound and its isomers provides a robust methodology for their differentiation. While a complete experimental dataset was not available in the conducted searches, the expected spectral characteristics can be inferred from the principles of each technique and data from related compounds. The distinct substitution patterns on the aromatic ring will inevitably lead to unique ¹H and ¹³C NMR spectra, subtle but measurable shifts in IR absorption frequencies, and potentially different fragmentation patterns in mass spectrometry, allowing for the conclusive identification of each specific isomer. Further acquisition of experimental data for all isomers would be invaluable to the scientific community.
References
Cost-benefit analysis of using 4-Bromo-2-methylbenzenesulfonyl chloride in synthesis
For researchers, scientists, and drug development professionals, the selection of reagents is a critical decision that balances cost, efficiency, and the specific requirements of the synthetic target. This guide provides a comprehensive cost-benefit analysis of 4-Bromo-2-methylbenzenesulfonyl chloride, a versatile reagent for the synthesis of sulfonamides and other sulfur-containing compounds. Its performance is objectively compared with two common alternatives: p-toluenesulfonyl chloride (TsCl) and benzenesulfonyl chloride.
At a Glance: Cost and Performance Comparison
The choice of a sulfonylating agent is often a trade-off between cost and reactivity. While unsubstantiated benzenesulfonyl chloride is the most economical option, substituted analogues like this compound offer distinct advantages in terms of reactivity and the introduction of specific functional groups for further synthetic transformations.
Table 1: Cost Comparison of Selected Sulfonyl Chlorides
| Reagent | Structure | CAS Number | Molecular Weight ( g/mol ) | Purity | Price (USD/g)* |
| This compound | C₇H₆BrClO₂S | 139937-37-4 | 269.54 | 97% | ~$10.97 - $45.10[1][2][3] |
| p-Toluenesulfonyl chloride (TsCl) | C₇H₇ClO₂S | 98-59-9 | 190.65 | ≥98% | ~$0.17 - $1.77[4][5][6][7] |
| Benzenesulfonyl chloride | C₆H₅ClO₂S | 98-09-9 | 176.62 | ≥98% | ~$0.14 - $0.70[8][9][10] |
*Prices are estimates based on currently available data from various suppliers for research quantities and are subject to change. Bulk pricing may be significantly lower.
Table 2: Performance Comparison in Sulfonamide Synthesis
| Reagent | Expected Reactivity | Key Advantages | Key Disadvantages |
| This compound | High | The bromine atom is an excellent handle for further cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The methyl group can influence solubility and binding characteristics. | Higher cost compared to unsubstituted analogues. The presence of two substituents can introduce steric hindrance in some cases. |
| p-Toluenesulfonyl chloride (TsCl) | Moderate | Widely available and relatively inexpensive. The tosyl group is a good protecting group for amines. | Lacks a versatile functional group for further elaboration. |
| Benzenesulfonyl chloride | Moderate | Most economical option. Simple aromatic sulfonamides can be readily prepared. | Lacks functional groups for further synthetic modifications. |
Theoretical Performance Analysis
The reactivity of benzenesulfonyl chlorides in nucleophilic substitution reactions is influenced by the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups increase the electrophilicity of the sulfur atom, thereby enhancing the rate of reaction with nucleophiles such as amines. The bromine atom in this compound is an electron-withdrawing group, which is expected to make it more reactive than p-toluenesulfonyl chloride, where the methyl group is electron-donating.
Caption: Predicted reactivity based on electronic effects.
Experimental Protocols
The following is a general protocol for the synthesis of a sulfonamide from a primary or secondary amine and a sulfonyl chloride. This procedure can be adapted for use with this compound and its alternatives.
Materials:
-
Primary or secondary amine (1.0 eq)
-
Sulfonyl chloride (1.05 eq)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Pyridine or triethylamine (1.5 eq)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography (if necessary)
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x volume of organic layer), saturated NaHCO₃ solution (2 x volume of organic layer), and brine (1 x volume of organic layer).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure sulfonamide.[11]
Caption: General workflow for sulfonamide synthesis.
Conclusion
The cost-benefit analysis of using this compound in synthesis reveals it to be a strategically valuable reagent, particularly when the synthetic plan involves subsequent functionalization. While its upfront cost is higher than that of p-toluenesulfonyl chloride or benzenesulfonyl chloride, the presence of a bromine atom provides a versatile handle for a wide range of cross-coupling reactions, potentially shortening synthetic routes and increasing overall efficiency. For the straightforward synthesis of simple sulfonamides where no further modification is required, the more economical alternatives, p-toluenesulfonyl chloride and benzenesulfonyl chloride, remain excellent choices. The final decision should be guided by the specific goals of the synthesis, balancing the immediate cost of reagents against the long-term efficiency and versatility of the synthetic route.
References
- 1. This compound, 97% 10 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 2. This compound, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. alkalisci.com [alkalisci.com]
- 4. p-Toluenesulfonyl chloride reagent grade, = 98 98-59-9 [sigmaaldrich.com]
- 5. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 6. nanochemazone.com [nanochemazone.com]
- 7. p-Toluenesulfonyl chloride, 99+% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. Benzenesulfonyl chloride, 98% 250 g | Buy Online | Thermo Scientific™ | thermofisher.com [thermofisher.com]
- 9. Benzenesulfonyl chloride, 98% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. calpaclab.com [calpaclab.com]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of 4-Bromo-2-methylbenzenesulfonyl Chloride: A Comprehensive Guide
This document provides detailed procedural guidance for the safe handling and disposal of 4-Bromo-2-methylbenzenesulfonyl chloride, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following protocols are designed for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below.
| Property | Value | Citations |
| Molecular Formula | C₇H₆BrClO₂S | [1] |
| Molecular Weight | 269.54 g/mol | [1] |
| CAS Number | 139937-37-4 | [1] |
| Appearance | Solid | [1] |
| Melting Point | 62-66 °C | [1] |
| Hazard Statements | H302, H314 | [1] |
| Signal Word | Danger | [1][2][3] |
Experimental Protocol: Waste Disposal
The proper disposal of this compound is critical due to its hazardous nature. It is classified as corrosive and causes severe skin burns and eye damage.[2][3][4] Furthermore, it is harmful if swallowed and reacts with water to liberate toxic gas.[1][4][5][6] Adherence to the following step-by-step procedure is mandatory.
1. Personal Protective Equipment (PPE):
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and tight-sealing safety goggles or a face shield.[5]
-
Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[4][5]
2. Waste Segregation and Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, spatulas), in a designated, properly labeled, and sealed container.
-
The container must be dry and compatible with corrosive materials.
-
Do not mix this waste with other waste streams, particularly aqueous or protic solvents, due to its reactivity with water.[4][6]
3. Disposal of Unused Product:
-
Unused or surplus this compound should be disposed of as hazardous waste.
-
It is recommended to offer surplus and non-recyclable solutions to a licensed disposal company.[7]
-
Contact a licensed professional waste disposal service to arrange for pickup and disposal.[7]
4. Chemical Treatment (for small quantities, by trained personnel only):
-
An alternative for small quantities is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[7] This should only be performed by trained personnel in a facility equipped for such procedures.
5. Spill Management:
-
In the event of a spill, evacuate the area.
-
Wearing appropriate PPE, sweep the solid material and shovel it into a suitable container for disposal.[4]
-
Ensure the contaminated area is thoroughly cleaned and decontaminated.
6. Environmental Precautions:
-
Under no circumstances should this compound be released into the environment.[4]
-
Do not allow the material to contaminate the ground water system or enter drains.[4][5][6][7]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-Bromo-2-methylbenzenesulfonyl chloride
Essential Safety and Handling Guide for 4-Bromo-2-methylbenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety, handling, and disposal information for this compound (CAS No. 139937-37-4). Adherence to these guidelines is essential for ensuring laboratory safety and minimizing risk to personnel and the environment.
Hazard Summary and Personal Protective Equipment
This compound is a corrosive solid that can cause severe skin burns and eye damage.[1][2][3] It is harmful if swallowed and may cause respiratory irritation.[1][4] A key hazard is its reactivity with water and moisture, which liberates toxic and corrosive gases, including hydrogen chloride, sulfur dioxide, and bromine-containing compounds.[1][2][5] Due to its hazardous nature, all handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[2]
Quantitative Data Summary
| Parameter | Value | Source/Comment |
| GHS Hazard Statements | H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage) | [6][4] |
| Signal Word | Danger | [6][4] |
| Occupational Exposure Limits (OELs) | Not established for this specific compound or for benzenesulfonyl chloride in general. | [1] It is crucial to use engineering controls and PPE to minimize exposure. |
| Glove Compatibility | Nitrile Gloves: Recommended for incidental splash protection. Immediately remove and replace upon contamination. Butyl Rubber Gloves: Offer good resistance to a wide variety of corrosive chemicals and acids. | No specific breakthrough time data is available for this compound. Always consult the glove manufacturer's chemical resistance guide for specific recommendations. |
| Incompatible Materials | Water, moist air, strong oxidizing agents, strong acids, strong bases, amines, and strong reducing agents.[1][2][5] | Reacts violently with water.[1] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is critical when working with this compound to ensure safety at every stage.
Preparation and Engineering Controls
-
Work Area: Always handle this compound within a certified chemical fume hood to control exposure to dust and corrosive vapors.[2]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in good working order.
-
Inert Atmosphere: For reactions sensitive to moisture, handle the compound under an inert atmosphere (e.g., nitrogen or argon).
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear tightly sealed safety goggles and a face shield to protect against splashes and dust.[1]
-
Hand Protection: Use chemically resistant gloves. While specific breakthrough times are not available, butyl rubber gloves are a good option for handling corrosive acids. Nitrile gloves can be used for incidental contact but should be replaced immediately upon contamination. Always inspect gloves for any signs of degradation before use.
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron or coveralls should be worn over the lab coat.
-
Respiratory Protection: If working outside of a fume hood is unavoidable or if dust is generated, a NIOSH-approved respirator with a particulate filter and an acid gas cartridge is required.
Weighing and Dispensing
-
Perform all weighing and dispensing of the solid compound within the fume hood.
-
Use appropriate tools (e.g., spatula, powder funnel) to minimize dust generation.
-
Close the container tightly immediately after use to prevent exposure to moisture.
During the Reaction
-
If the reaction is exothermic, use an ice bath to control the temperature.
-
Be aware that the reaction may produce corrosive byproducts like HCl gas. If the reaction is not conducted in a closed system with a trap, ensure the fume hood provides adequate ventilation.
Decontamination of Equipment
-
All glassware and equipment that have been in contact with this compound must be decontaminated before being removed from the fume hood.
-
Carefully quench any residual reagent by slowly adding the equipment to a basic solution (e.g., 5% sodium bicarbonate). Be prepared for a potentially exothermic reaction and gas evolution.
-
After quenching, wash the equipment thoroughly with soap and water.
Disposal Plan: Step-by-Step Procedures
Proper disposal is critical to prevent environmental contamination and ensure safety. This compound and its waste are classified as hazardous.
Waste Segregation
-
Solid Waste: Collect unused or contaminated solid this compound in a designated, clearly labeled, and sealed hazardous waste container. This includes contaminated items like weighing paper and disposable funnels.
-
Liquid Waste: Solutions containing this compound should be collected in a designated container for halogenated organic liquid waste. Do not mix with non-halogenated waste streams.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a separate, sealed bag and disposed of as hazardous waste.
Neutralization of Small Residual Quantities
-
Objective: To safely hydrolyze and neutralize small amounts of residual this compound (e.g., from cleaning glassware).
-
Procedure:
-
In a fume hood, prepare a large beaker containing a cold, stirred solution of 5% sodium bicarbonate or a dilute solution of sodium hydroxide. The volume of the basic solution should be at least 10 times the estimated volume of the sulfonyl chloride residue.
-
Slowly and carefully add the residual sulfonyl chloride or the item containing the residue to the basic solution.
-
Caution: The reaction is exothermic and will release gas. The addition must be slow to control the reaction rate.
-
Stir the mixture until the reaction is complete.
-
Check the pH of the aqueous solution to ensure it is neutral or slightly basic (pH 7-9).
-
The neutralized aqueous solution should be transferred to a designated "Aqueous Hazardous Waste" container for disposal through your institution's Environmental Health and Safety (EHS) department.
-
Disposal of Bulk Quantities
-
Bulk quantities of unused or waste this compound must be disposed of as hazardous waste without attempting neutralization.
-
Ensure the original container is tightly sealed or transfer the material to a compatible, properly sealed, and clearly labeled hazardous waste container.
-
The label should include the full chemical name, associated hazards (Corrosive, Water-Reactive), and the date.
-
Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal contractor. Never dispose of this chemical down the drain or in regular trash.
Spill Response
-
Small Spills (in a fume hood):
-
Ensure the fume hood is operational.
-
Cover the spill with a dry, inert absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like sawdust.
-
Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with a basic solution (e.g., 5% sodium bicarbonate), followed by a thorough cleaning with soap and water.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area and alert others.
-
Contact your institution's EHS or emergency response team immediately.
-
Do not attempt to clean up a large spill without appropriate training and PPE.
-
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow of operations when working with this compound.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
